Nlrp3-IN-6
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15ClN2O4S3 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
4-[(Z)-[3-[(5-chloro-2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S3/c1-25-15-7-4-13(19)9-12(15)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8- |
InChI Key |
WTXZNFZCCPBQIR-PXNMLYILSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-6: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Upon activation, the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. Nlrp3-IN-6 is a recently identified selective inhibitor of the NLRP3 inflammasome, showing promise in modulating its activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by data presentation, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action of this compound
This compound, also referred to as compound 34 in its discovery publication, is a selective inhibitor of the NLRP3 inflammasome.[1] Its primary mechanism of action is the inhibition of NLRP3 inflammasome assembly.[1] This is achieved by reducing the formation of NLRP3 and apoptosis-associated speck-like protein containing a CARD (ASC) oligomer specks.[1] The inhibition of this crucial assembly step effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β.[1] A key feature of this compound is its selectivity for the NLRP3 inflammasome, showing no significant inhibitory activity against other inflammasomes such as NLRC4 and AIM2.[1]
Signaling Pathways
To visualize the context of this compound's action, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by this compound.
Data Presentation
Quantitative data for this compound from its primary publication is not publicly available at this time. The following table summarizes the inhibitory activities of well-characterized NLRP3 inhibitors for comparative purposes.
| Compound | Target | Assay Type | Cell Type | IC50 | Reference |
| This compound | NLRP3 Inflammasome | IL-1β/Caspase-1 p20 release | Not Available | Not Available | Zuo D, et al. 2022 |
| MCC950 | NLRP3 | IL-1β release | BMDMs | 7.5 nM | [2] |
| CY-09 | NLRP3 | IL-1β release | BMDMs | 6 µM | [3] |
| Oridonin | NLRP3 | IL-1β release | BMDMs | ~0.75 µM | [4] |
| Tranilast | NLRP3 | IL-1β release | THP-1 cells | ~10-50 µM | [5] |
Note: The IC50 values can vary depending on the cell type and specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of NLRP3 inflammasome inhibitors like this compound.
Cell Culture and Inflammasome Activation
Objective: To prepare and stimulate cells for the assessment of NLRP3 inflammasome activation and its inhibition.
Cell Lines:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages isolated from mice.
Protocol for THP-1 Cells:
-
Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophages, treat the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming (Signal 1): Replace the PMA-containing medium with fresh medium and prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or other inhibitors for 30-60 minutes.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a second stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
Protocol for BMDMs:
-
Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into macrophages.
-
Priming, Inhibition, and Activation: Follow the same steps 2-4 as described for THP-1 cells.
Measurement of IL-1β and Caspase-1 p20 Secretion
Objective: To quantify the release of mature IL-1β and the active p20 subunit of caspase-1 as a measure of inflammasome activation.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
-
Sample Collection: After inflammasome activation, collect the cell culture supernatants.
-
ELISA Procedure: Use a commercially available human or mouse IL-1β ELISA kit. Follow the manufacturer's instructions to measure the concentration of IL-1β in the supernatants. Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Generate a standard curve using recombinant IL-1β and determine the concentration of IL-1β in the samples.
Method 2: Western Blot for Caspase-1 p20
-
Sample Preparation:
-
Supernatant: Precipitate proteins from the cell culture supernatants using methods like trichloroacetic acid (TCA) precipitation.
-
Cell Lysate: Lyse the cells in RIPA buffer to obtain total cell lysates.
-
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity to determine the relative amount of active caspase-1.
ASC Oligomerization Speck Assay
Objective: To visualize and quantify the formation of ASC specks, a hallmark of inflammasome assembly.
Method 1: Immunofluorescence Microscopy
-
Cell Culture: Plate cells on glass coverslips and perform inflammasome activation as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against ASC.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm. Quantify the percentage of cells with ASC specks.
Method 2: Western Blot for Cross-linked ASC Oligomers
-
Cell Lysis: After inflammasome activation, lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).
-
Cross-linking: Pellet the insoluble fraction containing the ASC specks by centrifugation. Resuspend the pellet and cross-link the proteins using a cross-linker like disuccinimidyl suberate (DSS).
-
Western Blot: Analyze the cross-linked samples by Western blot using an anti-ASC antibody. ASC monomers, dimers, trimers, and higher-order oligomers will be visible as a ladder of bands.
Selectivity Assays (NLRC4 and AIM2 Inflammasomes)
Objective: To determine the selectivity of this compound for the NLRP3 inflammasome.
NLRC4 Inflammasome Activation:
-
Priming and Inhibition: Prime BMDMs with LPS and treat with this compound as described in Protocol 1.
-
Activation: Activate the NLRC4 inflammasome by infecting the cells with Salmonella typhimurium or by transfecting them with flagellin.
-
Analysis: Measure IL-1β and caspase-1 p20 secretion as described in Protocol 2.
AIM2 Inflammasome Activation:
-
Priming and Inhibition: Prime BMDMs with LPS and treat with this compound as described in Protocol 1.
-
Activation: Activate the AIM2 inflammasome by transfecting the cells with poly(dA:dT).
-
Analysis: Measure IL-1β and caspase-1 p20 secretion as described in Protocol 2.
Conclusion
This compound is a selective inhibitor of the NLRP3 inflammasome that functions by impeding the critical assembly step of the inflammasome complex. This mechanism prevents the downstream activation of caspase-1 and the release of pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the mechanism of action of this compound and other novel NLRP3 inhibitors. Further studies to elucidate the precise binding site and to obtain detailed quantitative data will be crucial for the continued development of this compound as a potential therapeutic agent for a host of inflammatory diseases.
References
- 1. Human IL1B ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-6: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Nlrp3-IN-6, a selective inhibitor of the NLRP3 inflammasome.
Discovery and Design
This compound, also referred to as compound 34, was identified through a rational drug design approach that hybridized the structural features of two known NLRP3 inhibitors, CY-09 and JC121.[1] The core scaffold is an N-benzyl 5-(4-sulfamoylbenzylidene)-2-thioxothiazolidin-4-one. The design strategy aimed to optimize the inhibitory activity against the NLRP3 inflammasome.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following protocol is a general representation based on the synthesis of analogous compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-benzyl-2-thioxothiazolidin-4-one A mixture of benzyl isothiocyanate and methyl 2-mercaptoacetate is reacted in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion. The resulting product, 3-benzyl-2-thioxothiazolidin-4-one, is then purified.[2]
Step 2: Knoevenagel Condensation The intermediate from Step 1, 3-benzyl-2-thioxothiazolidin-4-one, is then condensed with 4-formylbenzenesulfonamide. This reaction is typically carried out in a solvent such as acetic acid in the presence of a catalyst like sodium acetate, under reflux conditions.[3] The final product, this compound, is obtained after purification.
Biological Evaluation and Quantitative Data
This compound has been demonstrated to be a potent and selective inhibitor of the NLRP3 inflammasome. Its biological activity was assessed through various in vitro assays.
Table 1: Inhibitory Activity of this compound and Analogs on NLRP3 Inflammasome Activation
| Compound | Inhibition of Caspase-1 p20 Secretion (%) at 10 µM | Inhibition of IL-1β Secretion (%) at 10 µM |
| This compound (34) | Significant Inhibition | Significant Inhibition |
| Analog 36 | Significant Inhibition | Significant Inhibition |
Note: Specific IC50 values were not explicitly provided in the primary abstract. "Significant Inhibition" indicates the compounds were identified as promising inhibitors based on the screening results.[1]
Experimental Protocols for Biological Assays
1. NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: Murine BMDMs are cultured in a suitable medium.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a period of 2-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.[4]
-
Activation (Signal 2): Following priming, the cells are stimulated with an NLRP3 activator such as ATP (e.g., 5 mM) for 20 minutes or nigericin (e.g., 5 µM) for 45 minutes.[4]
-
Inhibitor Treatment: this compound is added to the cell culture prior to the activation step to assess its inhibitory effect.
2. Measurement of Caspase-1 p20 Secretion by Western Blot
-
Sample Preparation: Cell culture supernatants are collected after inflammasome activation. Proteins in the supernatant are precipitated using methods like trichloroacetic acid (TCA) precipitation.
-
SDS-PAGE and Western Blot: The precipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for the cleaved p20 subunit of caspase-1. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.[5]
3. Measurement of IL-1β Secretion by ELISA
-
Sample Collection: Cell culture supernatants are collected.
-
ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) kit specific for murine IL-1β is used to quantify the concentration of secreted IL-1β according to the manufacturer's protocol. This typically involves capturing the IL-1β with a specific antibody, followed by detection with a labeled secondary antibody.[6]
4. ASC Oligomerization Speck Formation Assay
-
Cell Culture and Treatment: Immortalized bone marrow-derived macrophages (iBMDMs) are seeded on coverslips. The cells are primed and activated as described above in the presence or absence of this compound.
-
Immunofluorescence: After treatment, the cells are fixed, permeabilized, and stained with an antibody against the ASC protein. A fluorescently labeled secondary antibody is used for visualization.
-
Microscopy: The formation of ASC specks, which are large protein aggregates indicative of inflammasome assembly, is visualized and quantified using fluorescence microscopy.[7]
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effect by targeting the assembly of the NLRP3 inflammasome complex. The canonical NLRP3 inflammasome activation pathway is a two-signal process.
Signal 1 (Priming): PAMPs or DAMPs bind to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of NLRP3 and pro-IL-1β.[8]
Signal 2 (Activation): A variety of stimuli, including ATP, nigericin, and crystalline substances, trigger a common downstream event, which is believed to be potassium (K+) efflux. This leads to a conformational change in the NLRP3 protein, promoting its oligomerization.[9]
Inflammasome Assembly and Inhibition by this compound: The oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound has been shown to inhibit the formation of NLRP3 and ASC oligomer specks, thereby blocking the downstream activation of caspase-1 and the release of IL-1β.[1]
Caption: Workflow for this compound synthesis and evaluation.
Selectivity
An important aspect of a therapeutic inhibitor is its selectivity. Studies have indicated that this compound selectively inhibits the NLRP3 inflammasome and does not affect other inflammasomes, such as NLRC4 and AIM2, highlighting its specificity.
This compound is a novel and selective inhibitor of the NLRP3 inflammasome, discovered through a rational, structure-based design approach. Its ability to inhibit the assembly of the NLRP3 inflammasome, thereby blocking the production of pro-inflammatory cytokines, makes it a promising candidate for further investigation in the context of NLRP3-driven diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of inflammation and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Investigating Pyroptosis with NLRP3 Inflammasome Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of pyroptosis through the lens of NLRP3 inflammasome inhibition. While this guide focuses on the principles and methodologies applicable to potent and selective NLRP3 inhibitors, it will use the well-characterized and widely-used compound, MCC950, as a primary example for quantitative data and experimental protocols due to the limited public availability of detailed data for the specific inhibitor Nlrp3-IN-6.
Introduction: The NLRP3 Inflammasome and Pyroptosis
The innate immune system employs intracellular multiprotein complexes known as inflammasomes to detect a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Among the most extensively studied is the NLRP3 inflammasome, which plays a pivotal role in initiating inflammation.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step, often triggered by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.[2]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4]
Upon assembly, pro-caspase-1 undergoes auto-cleavage to become its active form, caspase-1.[1] Active caspase-1 has two critical functions: it cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and it cleaves Gasdermin D (GSDMD).[3] The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5] This process is characterized by cell swelling, membrane rupture, and the release of inflammatory cellular contents.[5]
This compound and Other Selective NLRP3 Inhibitors
Selective inhibition of the NLRP3 inflammasome is a key strategy for studying its role in pyroptosis and for developing potential therapeutics for inflammatory diseases.
This compound (Compound 34) this compound is a selective inhibitor of the NLRP3 inflammasome.[6] It belongs to a series of N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one analogs.[6] Studies have shown that it inhibits NLRP3 inflammasome assembly, thereby reducing the formation of NLRP3 and ASC oligomerization ("specks"). This action effectively decreases the production of active caspase-1 and mature IL-1β.[6] this compound has been demonstrated to be selective for the NLRP3 inflammasome, not affecting other types like NLRC4 and AIM2.[6] However, detailed quantitative data such as IC50 values from peer-reviewed literature are not widely available.
MCC950: A Well-Characterized NLRP3 Inhibitor Due to the limited data on this compound, this guide will use MCC950 as an exemplary tool compound. MCC950 is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein to prevent its activation, thereby blocking ASC oligomerization, caspase-1 activation, and the subsequent release of IL-1β and IL-18. MCC950 is an invaluable tool for dissecting the role of NLRP3-mediated pyroptosis in various experimental models.
Data Presentation: Inhibitory Activity of MCC950
The following tables summarize the reported inhibitory concentrations (IC50) of MCC950 against key markers of NLRP3 activation and pyroptosis in various cellular models.
Table 1: IC50 Values of MCC950 on IL-1β Release
| Cell Type | Activation Stimulus | IC50 (nM) | Reference |
| J774A.1 (Mouse Macrophages) | LPS + Nigericin | 14.3 | [7] |
| THP-1 (Human Monocytes) | LPS + Nigericin | 5.3 | [7] |
| THP-1 (Human Monocytes) | LPS + ATP | Not specified, potent in nM range | [7] |
| THP-1 (Human Monocytes) | LPS + MSU Crystals | Not specified, potent in nM range | [7] |
| Mouse Neonatal Microglia | LPS + ATP | 60 | [8] |
Table 2: IC50 Values of MCC950 on ASC Speck Formation
| Cell Type | Activation Stimulus | IC50 (nM) | Reference |
| Undifferentiated THP-1 Cells | Not specified | 3 |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate pyroptosis using an NLRP3 inhibitor like MCC950.
General Cell Culture and Treatment
This protocol outlines the standard procedure for priming and activating inflammasomes in macrophages, followed by treatment with an NLRP3 inhibitor.
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[5]
-
Priming (Signal 1): Replace the medium with fresh medium (e.g., Opti-MEM or serum-free DMEM) containing 1 µg/mL Lipopolysaccharide (LPS). Incubate for 3-4 hours at 37°C.[5][8]
-
Inhibitor Treatment: Pre-treat the cells by adding the NLRP3 inhibitor (e.g., MCC950) at various concentrations. Incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as Nigericin (5-20 µM) or ATP (5 mM), to the wells.[5]
-
Incubation: Incubate the plate for the desired period (e.g., 30-90 minutes for nigericin).
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatants for downstream analysis (ELISA, LDH assay). The remaining cell pellets can be lysed for Western blot analysis.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct product of inflammasome activation.
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody against IL-1β overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known IL-1β concentration and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody against IL-1β. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4). The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by comparison to the standard curve.
Cell Viability/Pyroptosis Assay (LDH Release)
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the supernatant upon loss of plasma membrane integrity, a hallmark of pyroptosis.[9][10]
-
Sample Preparation: Use the cell-free supernatants collected from the general treatment protocol. Prepare a "maximum LDH release" control by lysing untreated cells with a lysis buffer (e.g., 1% Triton X-100).[11]
-
Assay Reaction: Transfer 50 µL of each supernatant to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that converts the tetrazolium salt into a red formazan product.[9]
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid).
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity (pyroptosis) using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
ASC Oligomerization Assay (ASC Speck Visualization)
Activation of the NLRP3 inflammasome leads to the polymerization of the adaptor protein ASC into a large, single structure called the "ASC speck," which can be visualized by microscopy or flow cytometry.[12]
-
Cell Culture: Seed cells (e.g., THP-1 cells stably expressing ASC-GFP) on glass coverslips in a 24-well plate.
-
Treatment: Prime and activate the cells as described in the general protocol, including treatment with the NLRP3 inhibitor.
-
Fixation: After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Permeabilization (Optional): If not using fluorescently tagged proteins, permeabilize the cells with 0.1% Triton X-100.
-
Staining: If required, stain for ASC using a primary antibody followed by a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of cells with a distinct ASC speck (a single large fluorescent dot per cell) versus the total number of cells (counted by DAPI-stained nuclei). The percentage of speck-positive cells is a direct measure of inflammasome activation.
Visualizations: Pathways and Workflows
Canonical NLRP3 Inflammasome Activation Pathway
References
- 1. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 6. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-6 and its Role in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The NLRP3 Inflammasome and Neuroinflammation
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2] A key mediator of this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][3][4][5][6][7][8][9]
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggers a pro-inflammatory cascade.[5][6][7][8] This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[5][6][7][8] Additionally, active caspase-1 can induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D (GSDMD).[5] In the CNS, microglia and astrocytes are the primary immune cells that express and activate the NLRP3 inflammasome, contributing to the cycle of neuroinflammation and neuronal damage.[10]
Given its central role in driving neuroinflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target for neurodegenerative diseases.[11][12][13] Inhibition of the NLRP3 inflammasome offers a potential strategy to mitigate the detrimental effects of chronic inflammation in the brain.
Nlrp3-IN-6: A Selective NLRP3 Inflammasome Inhibitor
This compound, also known as Compound 34, is a selective inhibitor of the NLRP3 inflammasome.[14] While detailed quantitative data on this compound's activity in neuroinflammatory models is not extensively available in the public domain, its classification as a selective inhibitor suggests it holds promise for research and potential therapeutic development in the context of neurodegenerative diseases. The primary mechanism of action of such inhibitors is to block the assembly and activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β and IL-18.
Quantitative Data for NLRP3 Inflammasome Inhibitors
To provide a comparative context for the evaluation of NLRP3 inhibitors, the following tables summarize quantitative data for several well-characterized compounds.
Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
| Compound | Cell Type | Assay | IC50 | Reference |
| MCC950 | Mouse BMDMs | IL-1β release | 7.5 nM | [15] |
| MCC950 | Human MDMs | IL-1β release | 8.1 nM | [15] |
| Compound 7 | THP-1 cells | IL-1β release (nigericin-induced) | 26 nM | [16] |
| Compound 7 | THP-1 cells | IL-1β release (MSU-induced) | 24 nM | [16] |
| Compound 7 | THP-1 cells | IL-18 release | 33 nM | [16] |
| NLRP3-IN-NBC6 | Not specified | Not specified | 574 nM | [17] |
| Isoliquiritigenin (ILG) | Not specified | IL-1β release | 10.1 µM | [15] |
| Meclofenamic acid | Mouse BMDMs | IL-1β release | ~25 µM | [18] |
| Fc11a-2 | THP-1 cells | IL-1β and IL-18 release | ~10 µM | [18] |
Table 2: In Vivo Efficacy of NLRP3 Inflammasome Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| MCC950 | Mouse model of TBI | Not specified | Improved neurological outcomes, reduced lesion size and cell death. | [12] |
| MCC950 | Mouse models of Parkinson's Disease | Oral administration | Neuroprotective, reduced IL-1β and ASC expression, improved behavioral symptoms. | [12] |
| JC124 | APP/PS1 mice (Alzheimer's model) | Oral administration for 3 months | Decreased Aβ load, neuroinflammation, and improved cognitive function. | [13] |
| Oridonin | Animal models of sepsis, colitis, and neuroinflammation | Not specified | Ameliorated disease symptoms. | [18] |
| CP-424,174 | Mice | Oral dosing | Attenuated IL-1β secretion in vivo (ED50 ~15 mg/kg). | [18] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway in Neuroinflammation
The activation of the NLRP3 inflammasome is a tightly regulated two-step process. The priming step (Signal 1) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, often initiated by the activation of Toll-like receptors (TLRs) by PAMPs or DAMPs. The activation step (Signal 2) is triggered by a diverse range of stimuli, leading to the assembly of the inflammasome complex.
Caption: A diagram illustrating the two-signal model of NLRP3 inflammasome activation and its downstream consequences in neuroinflammation.
Experimental Workflow for Evaluating this compound
The evaluation of a novel NLRP3 inhibitor like this compound typically follows a multi-step process, beginning with in vitro characterization and progressing to in vivo efficacy studies in relevant disease models.
Caption: A generalized workflow for the preclinical evaluation of a novel NLRP3 inflammasome inhibitor for neuroinflammatory diseases.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction and measurement of NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs).[19][20][21][22]
Materials:
-
Bone marrow cells from mice
-
DMEM complete medium (with 10% FBS, penicillin/streptomycin)
-
Macrophage colony-stimulating factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound or other inhibitors
-
ELISA kit for murine IL-1β
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Protocol:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM complete medium supplemented with M-CSF (e.g., 20 ng/mL) for 6-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the medium with fresh DMEM and prime the cells with LPS (e.g., 200 ng/mL) for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate and collect the cell culture supernatants for analysis.
-
-
Readouts:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis-induced cell lysis, using a commercial LDH cytotoxicity assay kit.
-
Cytokine ELISA Protocol
This protocol provides a general procedure for a sandwich ELISA to quantify cytokine levels in cell culture supernatants or brain homogenates.[23][24][25][26][27]
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Protocol:
-
Plate Coating:
-
Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer (e.g., PBS with 5% BSA) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add serially diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards.
-
Calculate the cytokine concentrations in the samples by interpolating their absorbance values on the standard curve.
-
In Vivo Administration of NLRP3 Inhibitors in Mouse Models of Neuroinflammation
This protocol outlines a general approach for administering an NLRP3 inhibitor to a mouse model of neurodegenerative disease.[12][13][18]
Materials:
-
Appropriate mouse model of neuroinflammation (e.g., 5xFAD for Alzheimer's, MPTP-induced for Parkinson's)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle like DMSO and corn oil)
-
Dosing equipment (e.g., oral gavage needles, syringes)
Protocol:
-
Animal Model and Grouping:
-
Acclimate the animals to the housing conditions.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Inhibitor Preparation and Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer the inhibitor to the animals according to the planned dosing regimen (e.g., daily oral gavage for a specified number of weeks or months).
-
-
Behavioral Assessments:
-
Perform relevant behavioral tests to assess cognitive and/or motor function at baseline and at various time points during and after treatment. Examples include the Morris water maze for spatial memory or the rotarod test for motor coordination.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Process the tissue for various analyses, such as fixing one hemisphere for histology and snap-freezing the other for biochemical assays.
-
-
Endpoint Analysis:
-
Histology and Immunohistochemistry: Analyze brain sections for pathological hallmarks (e.g., amyloid plaques, neurofibrillary tangles), neuronal loss, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of cytokines (e.g., IL-1β), inflammasome components, and other relevant biomarkers using techniques like ELISA or Western blotting.
-
Conclusion
The NLRP3 inflammasome represents a pivotal nexus in the complex interplay of factors driving neuroinflammation and subsequent neuronal damage in a multitude of neurodegenerative diseases. The development of selective and potent inhibitors of the NLRP3 inflammasome, such as this compound, holds significant promise for therapeutic intervention. This technical guide provides a foundational understanding of the NLRP3 inflammasome's role in neuroinflammation, a framework for the evaluation of inhibitors like this compound, and detailed protocols for key experimental procedures. Further research into the specific efficacy and mechanisms of this compound in preclinical models of neurodegeneration is warranted to fully elucidate its therapeutic potential.
References
- 1. Role of NLRP3 Inflammasomes in Neuroinflammation Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editorial: The NLRP3 inflammasome-mediated neuroinflammation and its related mitochondrial impairment in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 11. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 23. h-h-c.com [h-h-c.com]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. atlantisbioscience.com [atlantisbioscience.com]
The Therapeutic Potential of Nlrp3-IN-6 in Autoinflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of autoinflammatory diseases. Its aberrant activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), perpetuating a cycle of inflammation and tissue damage. Consequently, the direct inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy. This technical guide focuses on Nlrp3-IN-6 (also known as Compound 34), a novel, selective small-molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, present available quantitative data on its efficacy, detail the experimental protocols for its evaluation, and explore its therapeutic potential in the context of autoinflammatory disorders.
Introduction to the NLRP3 Inflammasome and Autoinflammatory Diseases
The NLRP3 inflammasome is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process: a priming signal (Signal 1), often initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which upregulates the expression of NLRP3 and pro-IL-1β; and an activation signal (Signal 2), triggered by stimuli such as ATP, crystalline structures, or potassium efflux, which leads to the assembly of the inflammasome complex.[3][4] This complex, comprising the NLRP3 sensor, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor, and the pro-caspase-1 effector, facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving inflammatory responses.[2]
Dysregulation of the NLRP3 inflammasome is a hallmark of numerous autoinflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, and has been implicated in the pathology of rheumatoid arthritis and systemic lupus erythematosus.[5] The sustained overproduction of IL-1β in these conditions leads to chronic inflammation and tissue damage. Therefore, targeted inhibition of the NLRP3 inflammasome is a highly sought-after therapeutic approach.
This compound: A Novel Selective NLRP3 Inflammasome Inhibitor
This compound (Compound 34) is a recently identified selective inhibitor of the NLRP3 inflammasome.[6] It belongs to the N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold and was developed as a hybrid of two other known NLRP3 inhibitors, CY09 and JC121.[6] Preclinical studies have demonstrated its potential in mitigating NLRP3-driven inflammation.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the assembly of the NLRP3 inflammasome.[6] Specifically, it has been shown to reduce the formation of NLRP3 and ASC oligomer specks, which is a critical step in the activation of the inflammasome complex.[6][7] By preventing this assembly, this compound effectively blocks the subsequent activation of caspase-1 and the maturation and release of IL-1β.[6] Importantly, this compound has been demonstrated to be selective for the NLRP3 inflammasome, showing no inhibitory activity against other inflammasomes such as NLRC4 and AIM2.[6]
Caption: this compound inhibits NLRP3 inflammasome assembly.
Quantitative Data
The inhibitory potency of this compound has been quantified in cellular assays. The following table summarizes the available data on its efficacy.
| Assay | Cell Line | Stimulus | Readout | IC50 / Effect | Reference |
| NLRP3 Inflammasome Inhibition | PMA-differentiated THP-1 cells | LPS + Nigericin | IL-1β release | Potent Inhibition | [6] |
| Caspase-1 Activation | PMA-differentiated THP-1 cells | LPS + Nigericin | Active Caspase-1 (p20) | Potent Inhibition | [6] |
| ASC Oligomerization | PMA-differentiated THP-1 cells | LPS + Nigericin | ASC specks | Reduction in formation | [6] |
| NLRP3 Oligomerization | PMA-differentiated THP-1 cells | LPS + Nigericin | NLRP3 specks | Reduction in formation | [6] |
| NLRC4 Inflammasome Activity | - | - | - | No significant inhibition | [6] |
| AIM2 Inflammasome Activity | - | - | - | No significant inhibition | [6] |
Note: Specific IC50 values are not publicly available in the abstract and would be found in the full publication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on standard protocols for NLRP3 inhibitor characterization.
Cell Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: THP-1 cells are differentiated into macrophage-like cells by treatment with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-24 hours. Following differentiation, the cells are washed and incubated in fresh medium for 24 hours before inflammasome activation.[8][9]
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
-
Cell Plating: Differentiated THP-1 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere.
-
Priming (Signal 1): Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[10]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding 5-10 µM nigericin for 1-2 hours.[10]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentration of secreted IL-1β in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated from the dose-response curves of IL-1β inhibition.
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthego.com [synthego.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Crosstalk Between the NLRP3 Inflammasome/ASC Speck and Amyloid Protein Aggregates Drives Disease Progression in Alzheimer’s and Parkinson’s Disease [frontiersin.org]
- 8. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold
An In-Depth Technical Guide to the N-benzyl 5-(4-sulfamoylbenzylidene)-2-thioxothiazolidin-4-one Scaffold: A Novel NLRP3 Inflammasome Inhibitor
Abstract
This technical guide provides a comprehensive overview of the N-benzyl 5-(4-sulfamoylbenzylidene)-2-thioxothiazolidin-4-one scaffold, a novel class of potent and selective NLRP3 inflammasome inhibitors. This document details the rationale behind the scaffold's design, its synthesis, biological evaluation, and mechanism of action. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scaffold's therapeutic potential for researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a crucial component of the innate immune system, a multi-protein complex that responds to a wide array of pathogenic and endogenous danger signals.[1][2] Upon activation, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of numerous inflammatory diseases, including cryopyrin-associated periodic syndromes, Alzheimer's disease, type 2 diabetes, and atherosclerosis.[2] This has positioned the NLRP3 inflammasome as a significant therapeutic target for the development of novel anti-inflammatory agents.
The N-benzyl 5-(4-sulfamoylbenzylidene)-2-thioxothiazolidin-4-one scaffold has emerged from hybrid design strategies, combining pharmacophoric features of known NLRP3 inhibitors.[3] This guide focuses on a series of analogs based on this scaffold that have been investigated as potent and selective inhibitors of NLRP3 inflammasome activation.[3] These compounds have demonstrated the ability to suppress the production of active caspase-1 and IL-1β, key mediators of the inflammatory response driven by the NLRP3 inflammasome.[3]
Synthesis and Characterization
The synthesis of the N-benzyl 5-(4-sulfamoylbenzylidene)-2-thioxothiazolidin-4-one scaffold is achieved through a straightforward and efficient chemical route. The core structure is typically assembled via a Knoevenagel condensation reaction.
General Synthetic Workflow
The general synthesis involves a two-step process. First, N-benzyl-2-thioxothiazolidin-4-one is prepared. This intermediate is then reacted with a substituted 4-formylbenzenesulfonamide via a Knoevenagel condensation to yield the final product.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Nlrp3-IN-6: A Technical Guide to its Effects on Caspase-1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, leading to the proximity-induced activation of pro-caspase-1 into its active form, caspase-1.[1][2][3] Activated caspase-1 is a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
Nlrp3-IN-6 (also referred to as Compound 34) has been identified as a selective inhibitor of the NLRP3 inflammasome.[4][5] This technical guide provides an in-depth overview of the effects of this compound on caspase-1 activation, including its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its inhibitory activities based on available information.
Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome, thereby preventing the downstream activation of caspase-1. The primary mechanism of action is the inhibition of NLRP3 inflammasome assembly.[4] By interfering with this crucial step, this compound effectively blocks the recruitment and subsequent auto-catalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[4] Further studies have indicated that this compound reduces the formation of NLRP3 and ASC oligomer specks, which are essential for downstream signaling.[4] Importantly, this inhibitory action is selective for the NLRP3 inflammasome, with no significant effect on other inflammasomes like NLRC4 and AIM2.[4]
dot
Figure 1: Signaling pathway of NLRP3 inflammasome activation and the inhibitory point of this compound.
Quantitative Data
While the primary literature identifies this compound (Compound 34) as a promising inhibitor of the NLRP3 inflammasome, specific quantitative data such as IC50 values for caspase-1 activation were not available in the public domain at the time of this review. The inhibitory effects were qualitatively described by measuring the reduction in active caspase-1 p20 subunit and mature IL-1β.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the effect of inhibitors like this compound on caspase-1 activation. These protocols are based on established methods in the field.
Cell Culture and Inflammasome Activation
Objective: To prepare and stimulate appropriate cell models for the assessment of NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes.
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
ATP or Nigericin.
-
This compound.
-
DMSO (vehicle control).
Protocol:
-
Cell Culture:
-
For BMDMs: Isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages over 7 days using M-CSF.
-
For THP-1 cells: Culture in RPMI-1640 medium. Differentiate into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Priming (Signal 1):
-
Seed the differentiated macrophages in appropriate culture plates.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Western Blot for Caspase-1 Cleavage
Objective: To qualitatively and semi-quantitatively measure the inhibition of pro-caspase-1 cleavage into its active p20 subunit.
Materials:
-
Cell lysates and supernatants from the inflammasome activation experiment.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-caspase-1 (p20), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatants.
-
Lyse the adherent cells with RIPA buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from cell lysates and an equal volume of supernatant onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 (p20) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use an anti-GAPDH antibody on the cell lysate samples to ensure equal protein loading.
-
ELISA for IL-1β Secretion
Objective: To quantify the amount of mature IL-1β secreted into the cell culture supernatant as a downstream measure of caspase-1 activity.
Materials:
-
Cell culture supernatants from the inflammasome activation experiment.
-
Commercially available IL-1β ELISA kit (human or mouse, as appropriate).
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add the collected cell culture supernatants (and standards) to the wells of the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
References
- 1. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies [ouci.dntb.gov.ua]
- 3. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of NLRP3-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 assembles a multi-protein complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.
NLRP3-IN-6 (also known as Compound 34) is a selective inhibitor of the NLRP3 inflammasome.[1][2] It has been shown to impede the assembly of the NLRP3 inflammasome by reducing the formation of NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD) oligomer specks.[2] This document provides detailed protocols for the in vitro characterization of this compound, enabling researchers to effectively evaluate its potency and mechanism of action in relevant cellular models.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the NLRP3 signaling pathway and the general experimental workflow for its inhibition.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for evaluating this compound in vitro.
Quantitative Data Summary
The following table summarizes key quantitative parameters for evaluating NLRP3 inflammasome inhibitors. Values for this compound should be determined experimentally using the protocols provided below. Data for the well-characterized inhibitor MCC950 is included for reference.
| Compound | Target Cell Line | Assay | IC50 Value | Reference |
| This compound (Compound 34) | BMDMs / THP-1 | IL-1β Release | To be determined | [2] |
| This compound (Compound 34) | BMDMs / THP-1 | Caspase-1 Cleavage | To be determined | [2] |
| This compound (Compound 34) | BMDMs / THP-1 | Pyroptosis (LDH Release) | To be determined | N/A |
| MCC950 | BMDMs (mouse) | IL-1β Release | 7.5 nM | [3] |
| MCC950 | HMDMs (human) | IL-1β Release | 8.1 nM | [3] |
| CY-09 | BMDMs (mouse) | IL-1β Release | 6 µM | [4] |
| Oridonin | BMDMs (mouse) | IL-1β Release | 0.75 µM | [3] |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Preparation
A. Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation: Euthanize C57BL/6 mice and sterilize hind legs with 70% ethanol.
-
Excise femur and tibia bones and place them in sterile PBS on ice.
-
In a sterile hood, cut the ends of the bones and flush the marrow into a sterile petri dish using a 26-gauge needle and a syringe filled with complete DMEM.
-
Create a single-cell suspension by gently pipetting. Pass the suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the pellet in 2 mL of red blood cell lysis buffer and incubate for 3 minutes at room temperature.
-
Neutralize the lysis buffer by adding 10 mL of complete DMEM and centrifuge at 300 x g for 5 minutes.
-
Differentiation: Resuspend the cell pellet in BMDM differentiation medium (complete DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).
-
Culture the cells in non-tissue culture-treated 10 cm petri dishes for 6-7 days at 37°C and 5% CO2. Add fresh differentiation medium on day 3.
-
Seeding: On day 7, detach the differentiated macrophages using a cell scraper, count them, and seed into appropriate plates (e.g., 2.5 x 10^5 cells/well in a 24-well plate) for experiments.
B. THP-1 Human Monocytic Cell Line
-
Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C and 5% CO2.
-
Differentiation: To differentiate THP-1 cells into a macrophage-like phenotype, seed the cells at a density of 0.5 x 10^6 cells/mL in a multi-well plate.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[5]
-
Incubate for 24-48 hours. The cells will become adherent.
-
After incubation, remove the PMA-containing medium, wash the cells gently with sterile PBS, and add fresh, complete RPMI medium. Rest the cells for at least 24 hours before starting the experiment.
Protocol 2: NLRP3 Inflammasome Inhibition Assay
This protocol describes the standard two-signal method for activating the NLRP3 inflammasome and testing inhibitors.[5]
-
Cell Plating: Seed differentiated BMDMs or THP-1 cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh medium (serum-free medium like Opti-MEM can be used to reduce background for some assays). Prime the cells with Lipopolysaccharide (LPS) at a concentration of 200-500 ng/mL for 3-4 hours at 37°C.[6][7]
-
Inhibition: Prepare serial dilutions of this compound in the appropriate cell culture medium. After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound (or vehicle control, e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): To activate the NLRP3 inflammasome, add an activating agent directly to the wells. Common activators include:
-
Sample Collection: After the activation period, centrifuge the plates (e.g., at 500 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis of secreted cytokines (IL-1β) and LDH.
-
Lyse the remaining adherent cells with RIPA buffer for Western blot analysis.
Protocol 3: Measurement of IL-1β Release by ELISA
-
Use a commercially available human or mouse IL-1β ELISA kit.
-
Follow the manufacturer's instructions to perform the assay on the cell culture supernatants collected in Protocol 2.
-
Briefly, add supernatants (and standards) to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculate the concentration of IL-1β in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 4: Western Blot for Caspase-1 and IL-1β Cleavage
-
Sample Preparation:
-
Supernatants: Concentrate the collected supernatants using methods like methanol-chloroform precipitation to enrich for secreted proteins like cleaved caspase-1 (p20).
-
Cell Lysates: Quantify the protein concentration of the cell lysates (from Protocol 2) using a BCA assay.
-
-
SDS-PAGE: Load equal amounts of protein (20-30 µg for lysates) or concentrated supernatant onto a 12-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 5: Pyroptosis Assessment by LDH Cytotoxicity Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the supernatant upon loss of membrane integrity during pyroptosis.[5]
-
Use a commercially available LDH cytotoxicity assay kit.[9]
-
Prepare control wells for "spontaneous LDH release" (vehicle-treated, non-activated cells) and "maximum LDH release" (cells lysed with the provided lysis buffer).
-
Transfer 50 µL of supernatant from each experimental well (from Protocol 2) to a new 96-well plate.
-
Add the LDH reaction mixture provided in the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[9]
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which normalizes the experimental LDH release to the spontaneous and maximum release controls.
Protocol 6: Visualization of ASC Speck Formation
ASC oligomerization into a single large "speck" is a hallmark of inflammasome activation.[10] This can be visualized by immunofluorescence.[11][12]
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Perform the inflammasome activation and inhibition assay as described in Protocol 2.
-
Fixation: After treatment, gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization & Blocking: Wash with PBS and then permeabilize and block the cells with a solution of 0.2% Triton X-100 and 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody: Incubate the cells with a primary antibody against ASC (e.g., rabbit anti-ASC) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Count the percentage of cells containing a distinct ASC speck in each treatment condition. A positive result is a single, large, bright fluorescent aggregate per cell.[10]
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 3. Cleaved Caspase-1 (Asp296) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monocyte Caspase-1 Is Released in a Stable, Active High Molecular Weight Complex Distinct from the Unstable Cell Lysate-Activated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase 1 (cleaved Asp297) Polyclonal Antibody (PA5-77886) [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. adipogen.com [adipogen.com]
- 11. ASC speck formation by immunofluorescence [bio-protocol.org]
- 12. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Nlrp3-IN-6, a selective inhibitor of the NLRP3 inflammasome, in cell culture experiments. The information is intended to guide researchers in accurately assessing the efficacy and mechanism of action of this compound in relevant cellular models.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound (also referred to as Compound 34) has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, targeting its assembly and activation.[1][2] This document outlines the necessary protocols for utilizing this compound in cell culture-based assays to study its inhibitory effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | Activator(s) | Readout | IC₅₀ (µM) | Reference |
| This compound (Compound 34) | Bone Marrow-Derived Macrophages (BMDMs) | NLRP3 Inhibition | LPS + Nigericin | IL-1β release | 0.89 | Zuo D, et al. 2022 |
| This compound (Compound 34) | Bone Marrow-Derived Macrophages (BMDMs) | NLRP3 Inhibition | LPS + ATP | IL-1β release | 1.02 | Zuo D, et al. 2022 |
Signaling Pathway Diagram
References
Application Notes and Protocols for Nlrp3-IN-6 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
Nlrp3-IN-6 (also referred to as Compound 34) is a selective inhibitor of the NLRP3 inflammasome.[1][2] This small molecule has been shown to suppress NLRP3 inflammasome activation by inhibiting its assembly.[1] These application notes provide detailed protocols for the use of this compound in bone marrow-derived macrophages (BMDMs), a primary cell model for studying inflammasome biology.
Mechanism of Action
This compound selectively targets the NLRP3 inflammasome.[1] Its mechanism of action involves the inhibition of NLRP3 inflammasome assembly, which is a critical step for its activation.[1] By preventing the formation of the active inflammasome complex, this compound effectively blocks the downstream activation of caspase-1 and the subsequent processing and release of IL-1β.[1] Notably, this compound has been demonstrated to be selective for the NLRP3 inflammasome, showing no inhibitory activity against other inflammasomes like NLRC4 and AIM2.[1]
Quantitative Data
While specific quantitative data for this compound's inhibitory activity in BMDMs is not widely available in the public domain, the following table presents data for a well-characterized and potent NLRP3 inhibitor, MCC950, to serve as a reference for expected potency.
| Inhibitor | Cell Type | Assay | IC50 | Reference |
| MCC950 | Mouse BMDMs | IL-1β release (LPS + ATP stimulation) | ~7.5 nM | [1] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β release (LPS + ATP stimulation) | ~8.1 nM | [1] |
| MCC950 | Mouse BMDMs | ASC Oligomerization | Inhibition Observed | [1] |
| MCC950 | Mouse BMDMs | Caspase-1 Activation | Inhibition Observed | [1] |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Canonical Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Testing in BMDMs
Caption: A typical experimental workflow for evaluating this compound efficacy in BMDMs.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile PBS
-
BMDM differentiation medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
ACK lysis buffer (optional)
Procedure:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing excess muscle tissue.
-
Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe filled with sterile PBS into a petri dish.
-
Create a single-cell suspension by gently pipetting up and down.
-
(Optional) If red blood cell contamination is high, treat the cell suspension with ACK lysis buffer for 1-2 minutes and then neutralize with excess medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium.
-
Plate the cells in non-tissue culture treated 10 cm petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 3 or 4.
-
On day 7, macrophages will be differentiated and adherent. Detach cells with cold PBS and gentle scraping for seeding into experimental plates.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound
Materials:
-
Differentiated BMDMs
-
Complete DMEM (10% FBS, 1% Pen-Strep)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
NLRP3 agonist: ATP or Nigericin
-
Opti-MEM or serum-free DMEM
-
96-well tissue culture plates
Procedure:
-
Seed differentiated BMDMs into a 96-well plate at a density of 1 x 10^5 cells/well in complete DMEM and allow them to adhere overnight.
-
Priming: The next day, replace the medium with fresh complete DMEM containing LPS (e.g., 1 µg/mL). Incubate for 4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in Opti-MEM or serum-free DMEM. After the 4-hour LPS priming, gently wash the cells once with PBS and replace the medium with the this compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Activation: Add the NLRP3 agonist to the wells. For example, add ATP to a final concentration of 5 mM for 30-60 minutes, or Nigericin to a final concentration of 10 µM for 1-2 hours.
-
After the activation period, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatants for downstream analysis (ELISA and LDH assay).
-
The remaining cell pellet can be lysed for Western blot analysis.
Protocol 3: Measurement of IL-1β Release by ELISA
Materials:
-
Supernatants from Protocol 2
-
Mouse IL-1β ELISA kit
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the mouse IL-1β ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 4: Measurement of Pyroptosis by LDH Assay
Materials:
-
Supernatants from Protocol 2
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Transfer a portion of the collected cell culture supernatants to a new 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
To determine the percentage of cytotoxicity, a maximum LDH release control (by lysing untreated cells with the provided lysis buffer) and a spontaneous LDH release control (from untreated cells) should be included.
Protocol 5: Western Blot for Caspase-1 Cleavage
Materials:
-
Supernatants and cell lysates from Protocol 2
-
Protein loading buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-mouse caspase-1 p20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Precipitate the proteins from the collected supernatants using methods like TCA precipitation.
-
Lyse the adherent cells with a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Mix the precipitated supernatant proteins and an equal amount of protein from the cell lysates with loading buffer and boil.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the cleaved form of caspase-1 (p20) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the p20 band in the supernatant indicates caspase-1 activation.
References
Application Notes and Protocols for NLRP3-IN-6 in THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the use of NLRP3-IN-6, a selective inhibitor of the NLRP3 inflammasome, in the human monocytic THP-1 cell line. This document outlines the mechanism of action, experimental procedures, and data analysis for studying the effects of this inhibitor on NLRP3 inflammasome activation.
Introduction to NLRP3 Inflammasome and THP-1 Cells
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled. This assembly leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
The THP-1 cell line is a human monocytic leukemia cell line that is widely used in immunological research. These cells can be differentiated into macrophage-like cells, which are a primary cell type involved in inflammasome activation. Differentiated THP-1 cells express the necessary components of the NLRP3 inflammasome and provide a robust and reproducible model system for studying NLRP3 activation and inhibition.[1][2]
This compound: A Selective Inhibitor
This compound is a selective inhibitor of the NLRP3 inflammasome. While the precise mechanism of action is still under investigation, it is understood to interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby preventing the downstream cascade of caspase-1 activation and cytokine release.
Quantitative Data Summary
The following tables summarize expected quantitative data when studying NLRP3 inflammasome inhibition in THP-1 cells. Note that specific values for this compound should be determined empirically, and the data presented here are representative examples based on typical NLRP3 inhibitors.
Table 1: Inhibition of IL-1β Release in Differentiated THP-1 Cells
| Treatment Group | IL-1β Concentration (pg/mL) | Percent Inhibition |
| Untreated Control | < 50 | - |
| LPS + Nigericin | 1500 ± 150 | 0% |
| LPS + Nigericin + this compound (1 µM) | 750 ± 80 | 50% |
| LPS + Nigericin + this compound (10 µM) | 150 ± 30 | 90% |
Table 2: Effect of this compound on Cell Viability (LDH Release)
| Treatment Group | LDH Release (% of Maximum) |
| Untreated Control | 5 ± 2% |
| LPS + Nigericin | 80 ± 10% |
| LPS + Nigericin + this compound (10 µM) | 15 ± 5% |
| Lysis Control | 100% |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, or "activation," can be triggered by a variety of stimuli, including ion fluxes (e.g., potassium efflux induced by nigericin), crystalline substances, or mitochondrial dysfunction. This leads to the assembly of the NLRP3 inflammasome, caspase-1 activation, and subsequent cytokine processing and release.[3][4][5]
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the general workflow for evaluating the inhibitory potential of this compound in THP-1 cells.
Caption: General experimental workflow for testing this compound in THP-1 cells.
Experimental Protocols
Materials and Reagents
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt or ATP
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Protocol 1: Differentiation of THP-1 Monocytes
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a new flask.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours. Differentiated cells will adhere to the bottom of the flask and exhibit a macrophage-like morphology.
-
After incubation, gently wash the cells with warm PBS to remove non-adherent cells.
-
Add fresh, PMA-free complete medium and allow the cells to rest for at least 24 hours before proceeding with experiments.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition
-
Seed the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a concentration range from 0.1 µM to 50 µM to determine the optimal inhibitory concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Priming (Signal 1): Add LPS to each well to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Activation (Signal 2): Add nigericin to a final concentration of 5-10 µM or ATP to a final concentration of 2.5-5 mM.
-
Incubate for an additional 1-2 hours at 37°C.
Protocol 3: Measurement of IL-1β and Cytotoxicity
-
After the final incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
IL-1β Measurement: Perform an ELISA for human IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Cytotoxicity Measurement: Use a portion of the supernatant to measure LDH release using a commercially available cytotoxicity assay kit, following the manufacturer's protocol. A lysis control should be included to determine the maximum LDH release.
Data Analysis and Interpretation
-
IL-1β Inhibition: Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated, LPS and nigericin/ATP-stimulated control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Cytotoxicity: Express the LDH release as a percentage of the maximum LDH release from the lysis control. This will indicate if this compound has any cytotoxic effects at the tested concentrations.
By following these protocols, researchers can effectively evaluate the application of this compound in THP-1 cell lines and gain valuable insights into its potential as a therapeutic agent for NLRP3-driven inflammatory diseases.
References
- 1. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthego.com [synthego.com]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
Application Note: ELISA Protocol for Measuring IL-1β Inhibition by Nlrp3-IN-6
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the inhibitory effect of Nlrp3-IN-6, a selective NLRP3 inflammasome inhibitor, on the production of Interleukin-1β (IL-1β) in a cell-based assay. The protocol utilizes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the precise measurement of secreted IL-1β.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide array of pathogenic and endogenous danger signals.[1][2] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3][4] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes, atherosclerosis, and neurodegenerative disorders.[4][5]
The maturation and release of IL-1β is a key downstream event of NLRP3 activation, making it a primary biomarker for inflammasome activity.[6] Consequently, inhibiting the NLRP3 pathway is a promising therapeutic strategy. This compound is a small molecule inhibitor designed to specifically target the NLRP3 protein, preventing inflammasome assembly and subsequent cytokine release.
This application note details a robust, cell-based assay to evaluate the potency of this compound. The protocol involves a two-step stimulation of human monocytic cells (THP-1) to induce NLRP3-dependent IL-1β production, followed by a sensitive sandwich ELISA to quantify the extent of inhibition.
Signaling Pathway and Principle of the Assay
The activation of the NLRP3 inflammasome is typically a two-step process.[7][8]
-
Signal 1 (Priming): The first signal, often provided by a Toll-like receptor (TLR) agonist like Lipopolysaccharide (LPS), initiates the transcription of key inflammasome components, including NLRP3 and pro-IL-1β, via the NF-κB signaling pathway.[9]
-
Signal 2 (Activation): The second signal, triggered by stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[1][8] This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β into its active, secreted form.[3]
This compound is hypothesized to act by preventing the assembly of the inflammasome complex, thereby inhibiting caspase-1 activation and IL-1β release. The efficacy of this inhibition is measured by quantifying the concentration of IL-1β in the cell culture supernatant using a sandwich ELISA.
Caption: NLRP3 inflammasome signaling pathway highlighting the two-signal activation model.
Experimental Workflow
The overall experimental process involves cell preparation, inflammasome induction in the presence of the inhibitor, and subsequent detection of the IL-1β analyte.
Caption: Step-by-step experimental workflow from cell culture to data analysis.
Materials and Reagents
-
Cell Line: Human monocytic cell line THP-1.
-
Reagents for Cell Culture:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt or ATP
-
Opti-MEM™ I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Test Compound: this compound (dissolved in DMSO)
-
ELISA Kit: Human IL-1β/IL-1F2 DuoSet ELISA (or equivalent kit).[10][11][12]
-
Capture Antibody
-
Detection Antibody
-
Streptavidin-HRP
-
Recombinant Human IL-1β Standard
-
Substrate Solution (TMB)
-
Stop Solution
-
Assay Plate (96-well)
-
Wash Buffer
-
Assay Diluent
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipettes
-
Sterile serological pipettes and centrifuge tubes
-
Detailed Experimental Protocol
Part A: Cell Culture and Stimulation
This part of the protocol describes the preparation of macrophage-like cells from THP-1 monocytes and their subsequent stimulation to induce IL-1β secretion.[13][14]
-
Cell Seeding and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into adherent macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. After incubation, cells should be adherent.
-
Carefully aspirate the PMA-containing medium and wash the cells once with 100 µL of warm, sterile PBS.
-
-
Priming (Signal 1):
-
Add 100 µL of fresh serum-free medium (e.g., Opti-MEM) to each well.
-
Add LPS to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound to the appropriate wells. Include "vehicle control" wells (DMSO only) and "unstimulated control" wells (medium only).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, nigericin, to a final concentration of 10 µM (or ATP to 5 mM). Do not add to the "unstimulated control" wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant (~80-90 µL) from each well without disturbing the cell layer.
-
The supernatant contains the secreted IL-1β and is now ready for analysis by ELISA. Samples can be stored at -80°C if not analyzed immediately.[10]
-
Part B: IL-1β Sandwich ELISA Protocol
This protocol is a general guideline based on commercially available kits.[10][11][15] Always refer to the specific manufacturer's instructions for the kit being used.
-
Reagent Preparation:
-
Prepare all reagents, standard dilutions, and samples as instructed by the kit manual.
-
Create a standard curve by performing serial dilutions of the recombinant human IL-1β standard, typically ranging from ~15 pg/mL to ~1000 pg/mL.
-
-
Assay Procedure:
-
Add 50-100 µL of each standard, control, and sample supernatant to the appropriate wells of the antibody-coated microplate. Run all in duplicate.
-
Cover the plate and incubate for 2-3 hours at room temperature.[11]
-
Aspirate the liquid from each well and wash the plate 3-4 times with Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover and incubate for 1-2 hours at room temperature.
-
Aspirate and wash the plate 3-4 times.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Cover and incubate for 20-30 minutes at room temperature in the dark.
-
Aspirate and wash the plate 3-5 times.
-
Add 100 µL of TMB Substrate solution to each well. A blue color will develop.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well within 30 minutes using a microplate reader set to 450 nm. A wavelength correction at 550 nm is recommended if available.[11]
-
Data Analysis and Presentation
-
Standard Curve: Generate a four-parameter logistic (4-PL) curve fit by plotting the mean absorbance for each standard against its concentration.
-
Calculate IL-1β Concentration: Interpolate the IL-1β concentration for each sample from the standard curve.
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory effect of this compound at each concentration:
% Inhibition = (1 - [IL-1β]Sample / [IL-1β]Vehicle Control) * 100
-
Determine IC₅₀: Plot the percent inhibition against the log concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Example Data Presentation
The results can be summarized in a table for clear comparison.
| [this compound] (µM) | Mean Absorbance (450nm) | Calculated IL-1β (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1.852 | 825.4 | 0.0% |
| 0.01 | 1.688 | 741.2 | 10.2% |
| 0.1 | 1.150 | 450.9 | 45.4% |
| 1 | 0.485 | 135.6 | 83.6% |
| 10 | 0.150 | 18.3 | 97.8% |
| Unstimulated | 0.095 | < 15.0 (Below LoQ) | N/A |
Data are for illustrative purposes only.
Mechanism of Inhibition Visualization
This compound is designed to interfere with the formation of the active inflammasome complex.
Caption: Mechanism of action for this compound, which blocks inflammasome assembly.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mpbio.com [mpbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Human IL-1 beta ELISA Kit (ab214025) | Abcam [abcam.com]
- 13. The Inhibition of NLRP3 Inflammasome and IL-6 Production by Hibiscus noldeae Baker f. Derived Constituents Provides a Link to Its Anti-Inflammatory Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Nlrp3-IN-6 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases. Nlrp3-IN-6 is a selective inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying its role in disease and for the development of novel therapeutics. These application notes provide detailed information on the solubility of this compound and protocols for its use in cell-based assays.
Chemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible results in cell-based assays. It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration in cell culture media.
Data Presentation: Solubility of this compound
| Solvent | Reported Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | A mother liquor can be prepared at this concentration.[1] |
| Dimethyl Sulfoxide (DMSO) | 73 mg/mL (for a similar inhibitor) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Ethanol | Insoluble | [2] |
| Water | Insoluble | [2] |
| Phosphate-Buffered Saline (PBS) | Not readily soluble | It is recommended to dilute the DMSO stock solution into aqueous buffers or media. |
Preparation of Stock Solution:
To prepare a 10 mM stock solution of this compound (Molecular Weight: 454.97 g/mol ) in DMSO:
-
Weigh out 4.55 mg of this compound.
-
Dissolve in 1 mL of high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Its activation is a two-step process: priming and activation.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in common immunology cell lines. It is recommended to optimize parameters such as cell density, LPS concentration, and activator concentration for your specific experimental setup.
Experimental Workflow for NLRP3 Inhibition Assay
Caption: General experimental workflow for this compound cell-based assays.
Protocol 1: Inhibition of NLRP3 Inflammasome in Human THP-1 Monocytes
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP or Nigericin
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for ELISA, Western Blot, and LDH assay
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate and treat with 50-100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the media with fresh, PMA-free complete media and rest the cells for 24 hours.
-
-
NLRP3 Inflammasome Priming and Inhibition:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. It is advisable to test a range of concentrations (e.g., 0.1 - 10 µM) to determine the IC50.[3] Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
After LPS priming, remove the medium and add the medium containing the different concentrations of this compound. Incubate for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM) for 30-60 minutes or Nigericin (10-20 µM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β and IL-18 by ELISA, and for the assessment of pyroptosis via an LDH cytotoxicity assay.
-
Cell Lysate: Wash the cells with cold PBS and lyse the cells in RIPA buffer with protease inhibitors. Use the cell lysates for Western blot analysis of pro- and cleaved caspase-1.
-
Protocol 2: Inhibition of NLRP3 Inflammasome in Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Bone marrow cells isolated from mice
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS, ATP, Nigericin
-
This compound
-
DMSO, PBS
-
Reagents for ELISA, Western Blot, and LDH assay
Procedure:
-
Generation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
-
NLRP3 Inflammasome Priming and Inhibition:
-
Seed the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the BMDMs with 200-500 ng/mL LPS for 4 hours.
-
Following priming, treat the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Stimulate the cells with ATP (5 mM) for 30-60 minutes or Nigericin (10-20 µM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect supernatant and cell lysates as described in the THP-1 protocol.
-
Analyze for IL-1β/IL-18 secretion, caspase-1 cleavage, and LDH release.
-
Concluding Remarks
This compound is a selective inhibitor of the NLRP3 inflammasome and serves as a critical tool for investigating inflammatory pathways. The protocols outlined above provide a framework for utilizing this inhibitor in cell-based assays. It is essential to perform dose-response experiments to determine the optimal concentration of this compound for each specific cell type and experimental condition, with a suggested starting range of 0.1-2.5 µM to avoid potential cytotoxicity observed at higher concentrations.[3] Careful adherence to these guidelines will ensure reliable and reproducible data in the study of NLRP3-mediated inflammation.
References
Application Notes and Protocols for Flow Cytometry Analysis of Inflammasome Activation with Nlrp3-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the response to cellular danger signals and pathogens.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. Nlrp3-IN-6 is a potent and selective inhibitor of the NLRP3 inflammasome. This application note provides a detailed protocol for the analysis of this compound-mediated inhibition of NLRP3 inflammasome activation using flow cytometry.
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal can be triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, leading to the assembly of the inflammasome complex.[1][2] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1] Assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can induce a form of inflammatory cell death known as pyroptosis.
Flow cytometry offers a powerful, high-throughput method to quantify inflammasome activation at the single-cell level. Key readouts for NLRP3 inflammasome activation that can be measured by flow cytometry include the formation of the ASC speck, a large protein aggregate formed by the polymerization of ASC upon inflammasome activation, and the detection of active caspase-1.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for its analysis by flow cytometry.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Flow Cytometry Experimental Workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for the inhibition of NLRP3 inflammasome activation by a specific inhibitor. Please note that while the protocol is for this compound, the following data is representative of a potent NLRP3 inhibitor, MCC950, as specific flow cytometry dose-response data for this compound is not widely available in the public domain. Researchers should generate their own dose-response curves for this compound.
Table 1: Dose-Dependent Inhibition of ASC Speck Formation in THP-1 Macrophages
| Nlrp3 Inhibitor (MCC950) Conc. | % of ASC Speck Positive Cells (Mean ± SD) |
| 0 nM (Vehicle) | 35.2 ± 4.5 |
| 10 nM | 28.1 ± 3.9 |
| 50 nM | 15.5 ± 2.8 |
| 100 nM | 8.3 ± 1.9 |
| 500 nM | 2.1 ± 0.8 |
| 1000 nM | 1.5 ± 0.5 |
Data is hypothetical and representative based on published literature for MCC950.
Table 2: Dose-Dependent Inhibition of Active Caspase-1 in LPS-Primed Mouse Bone Marrow-Derived Macrophages (BMDMs)
| Nlrp3 Inhibitor (MCC950) Conc. | % of Active Caspase-1 Positive Cells (Mean ± SD) |
| 0 µM (Vehicle) | 42.6 ± 5.1 |
| 0.1 µM | 33.7 ± 4.3 |
| 0.5 µM | 18.9 ± 3.2 |
| 1 µM | 9.8 ± 2.1 |
| 5 µM | 3.2 ± 1.1 |
| 10 µM | 2.5 ± 0.9 |
Data is hypothetical and representative based on published literature for MCC950.
Experimental Protocols
Materials and Reagents
-
Cells: Human THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine.
-
Differentiation Agent (for THP-1): Phorbol 12-myristate 13-acetate (PMA).
-
Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Activation Agents: Nigericin sodium salt or Adenosine 5'-triphosphate (ATP) disodium salt hydrate.
-
NLRP3 Inhibitor: this compound (prepare stock solution in DMSO).
-
Fixation/Permeabilization Buffer: Commercial kits are recommended (e.g., Cytofix/Cytoperm™).
-
Antibodies and Dyes:
-
Primary antibody: Rabbit anti-human ASC polyclonal antibody.
-
Secondary antibody: Alexa Fluor™ 488-conjugated goat anti-rabbit IgG.
-
Active Caspase-1 Staining: FLICA® 660 Caspase-1 Assay Kit or similar.
-
Cell surface markers (optional, for PBMCs): Anti-CD14, Anti-CD45.
-
Viability dye.
-
-
Buffers: Phosphate-buffered saline (PBS), Flow Cytometry Staining Buffer.
Protocol 1: Flow Cytometry Analysis of ASC Speck Formation
This protocol is adapted for THP-1 cells. Modifications for primary cells may be required.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate and treat with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free complete RPMI-1640 and rest the cells for 24 hours.
-
-
Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
Prepare serial dilutions of this compound in complete RPMI-1640. Include a vehicle control (DMSO).
-
After priming, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Add the NLRP3 activator, for example, 10 µM Nigericin, to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Staining:
-
Gently harvest the cells by scraping and transfer to flow cytometry tubes.
-
Wash the cells with PBS.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Wash the cells with permeabilization buffer.
-
Add the primary anti-ASC antibody (e.g., 1:200 dilution in permeabilization buffer) and incubate for 30 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer.
-
Add the fluorescently labeled secondary antibody (e.g., 1:500 dilution in permeabilization buffer) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and resuspend in Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze ASC speck formation by plotting the area (FSC-A or SSC-A) versus the width (FSC-W or SSC-W) of the fluorescence signal for the ASC stain (e.g., Alexa Fluor 488). Cells containing ASC specks will have a higher fluorescence area and a narrower width compared to cells with diffuse ASC staining.
-
Quantify the percentage of ASC speck-positive cells in each treatment condition.
-
Protocol 2: Flow Cytometry Analysis of Active Caspase-1
-
Cell Preparation, Priming, and Activation:
-
Follow steps 1-3 from Protocol 1.
-
-
Active Caspase-1 Staining:
-
After the activation step, add the FLICA reagent directly to the cell culture wells according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 60 minutes) at 37°C, protected from light.
-
Gently harvest the cells and transfer them to flow cytometry tubes.
-
Wash the cells according to the FLICA kit instructions.
-
If desired, proceed with surface marker and viability staining before or after FLICA staining, ensuring compatibility of the dyes and protocols.
-
Resuspend the cells in the provided assay buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the fluorescence intensity of the FLICA reagent in the appropriate channel (e.g., APC or Far Red).
-
Quantify the percentage of active caspase-1 positive cells and the mean fluorescence intensity (MFI) for each treatment condition.
-
Troubleshooting and Considerations
-
Cell Viability: Ensure high cell viability throughout the experiment, as dead cells can give false-positive signals. Always include a viability dye in your staining panel.
-
Controls: Include appropriate controls in every experiment:
-
Unstimulated cells (no LPS, no activator).
-
Primed only cells (LPS only).
-
Activated cells (LPS + activator) without inhibitor (positive control).
-
Vehicle control for the inhibitor.
-
-
Titration: Titrate all antibodies and reagents, including LPS, activators, and this compound, to determine the optimal concentrations for your specific cell type and experimental conditions.
-
Flow Cytometer Settings: Optimize flow cytometer settings (voltages, compensation) for each experiment to ensure proper signal detection and to minimize spectral overlap.
By following these detailed protocols and considering the provided information, researchers can effectively utilize flow cytometry to investigate the inhibitory effects of this compound on NLRP3 inflammasome activation, contributing to the development of novel therapeutics for inflammatory diseases.
References
- 1. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-6: A Tool Compound for High-Throughput Screening of NLRP3 Inflammasome Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the inflammatory response.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2] Nlrp3-IN-6 is a selective inhibitor of the NLRP3 inflammasome, serving as a valuable tool compound for high-throughput screening (HTS) and drug discovery efforts aimed at identifying novel NLRP3 modulators. These application notes provide detailed protocols for the use of this compound in cellular assays to facilitate the discovery of new therapeutic agents targeting the NLRP3 pathway.
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including nigericin, ATP, or crystalline substances like monosodium urate (MSU), leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[3][4][5][6][7][8][9][10][11] this compound is a selective inhibitor that targets the NLRP3 inflammasome, though its precise binding site and mechanism of inhibition are not fully elucidated in the provided search results.
Data Presentation
While specific quantitative data for this compound is not available in the search results, the following table provides typical concentration ranges and IC50 values for other known NLRP3 inhibitors, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Type | Assay | IC50 | Reference Compound Concentration |
| MCC950 | THP-1 | IL-1β release | ~8 nM | 10 µM (for complete inhibition) |
| NLRP3-IN-NBC6 | THP-1 | Inflammasome Activation | 574 nM | 10 µM |
| Compound 7 | THP-1 | IL-1β release (Nigericin) | 26 nM | Not specified |
| Compound 7 | THP-1 | IL-1β release (MSU) | 24 nM | Not specified |
| Meclofenamic acid | Mouse BMDM | IL-1β release | ~25 µM | Not specified |
Experimental Protocols
The following are detailed protocols for common cellular assays used to screen for NLRP3 inflammasome inhibitors. These can be adapted for use with this compound.
Protocol 1: IL-1β Release Assay in THP-1 Cells
This assay is a primary screening method to quantify the inhibition of NLRP3-mediated IL-1β secretion.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (or other test compounds)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
Priming: Remove the PMA-containing medium and wash the cells once with PBS. Prime the cells by incubating with 1 µg/mL LPS in fresh medium for 3-4 hours.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium. Add fresh medium containing various concentrations of this compound or test compounds. Incubate for 1 hour.
-
NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding an activator. Common activators include:
-
Nigericin: 5-10 µM
-
ATP: 2.5-5 mM
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
Protocol 2: ASC Speck Formation Assay (High-Content Imaging)
This high-content screening assay visually assesses the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) from ASC-mCherry reporter mice or a stable cell line expressing fluorescently tagged ASC.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
LPS
-
Nigericin
-
This compound (or other test compounds)
-
High-content imaging system
-
96- or 384-well imaging plates
Procedure:
-
Cell Seeding: Seed iBMDMs at an appropriate density (e.g., 10,000 cells/well for a 96-well plate) in an imaging plate and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS for 2 hours.
-
Inhibitor Treatment: Add this compound or test compounds at various concentrations and incubate for 1 hour.
-
NLRP3 Activation: Add 10 µM nigericin to induce ASC speck formation and incubate for 1-2 hours.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the number of cells with ASC specks. Calculate the percentage of inhibition for each compound concentration.
Protocol 3: Pyroptosis (LDH Release) Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells undergoing pyroptosis, an inflammatory form of cell death downstream of NLRP3 activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
Appropriate cell culture medium
-
LPS
-
Nigericin or ATP
-
This compound (or other test compounds)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Priming: Follow the same steps for cell seeding and priming as described in Protocol 1.
-
Inhibitor Treatment: Treat the cells with this compound or test compounds for 1 hour.
-
NLRP3 Activation: Add nigericin or ATP to activate the NLRP3 inflammasome.
-
Incubation: Incubate for a sufficient time to induce pyroptosis (e.g., 2-6 hours, may require optimization).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
High-Throughput Screening Workflow for NLRP3 Inhibitors
Caption: A generalized workflow for high-throughput screening of NLRP3 inhibitors.
References
- 1. NLRP3, NLRP6, and NLRP12 are inflammasomes with distinct expression patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NLRP3-IN-6 Inhibition of IL-1β Secretion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the NLRP3 inhibitor, NLRP3-IN-6, particularly when it fails to inhibit Interleukin-1β (IL-1β) secretion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the inhibition of NLRP3 inflammasome assembly by reducing the formation of NLRP3 and apoptosis-associated speck-like protein containing a CARD (ASC) oligomer specks. This prevents the activation of caspase-1 and the subsequent processing and secretion of mature IL-1β.[1] It is reported to be selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRC4 and AIM2.[1]
Q2: What is the typical two-signal model for NLRP3 inflammasome activation?
A2: The canonical activation of the NLRP3 inflammasome requires two signals.
-
Signal 1 (Priming): This signal is typically provided by Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB pathway.
-
Signal 2 (Activation): This signal is triggered by a variety of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, or crystalline substances. This leads to downstream events like potassium (K+) efflux, which are critical for the assembly of the NLRP3 inflammasome complex.
Q3: Are there alternative pathways for IL-1β secretion that might not be inhibited by this compound?
A3: Yes, several alternative, non-canonical pathways for IL-1β processing and secretion exist that may bypass the canonical NLRP3/caspase-1 axis. These include:
-
Caspase-8-dependent IL-1β processing: Under certain conditions, caspase-8 can directly cleave pro-IL-1β to its mature form, independently of caspase-1.[2][3][4][5]
-
Gasdermin D (GSDMD)-independent secretion: While GSDMD pore formation is a major route for IL-1β release, alternative secretion mechanisms, such as those involving changes in membrane permeability, have been described.[6][7]
Troubleshooting Guide: this compound Not Inhibiting IL-1β Secretion
If you are observing a lack of IL-1β inhibition in your experiments with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Setup and Reagents
The first step is to ensure that all components of your experimental system are functioning as expected.
1.1. Cell Health and Priming Efficiency:
-
Question: Are your cells healthy and properly primed?
-
Troubleshooting:
-
Cell Viability: Assess cell viability using a standard assay (e.g., Trypan Blue, LDH assay) before and after the experiment. High levels of cell death unrelated to pyroptosis can lead to non-specific cytokine release.
-
Priming Confirmation: After the priming step (e.g., with LPS), check for the upregulation of NLRP3 and pro-IL-1β mRNA by RT-qPCR or pro-IL-1β protein by Western blot of cell lysates. Inadequate priming will result in low levels of pro-IL-1β available for processing, making it difficult to assess inhibitor efficacy.
-
1.2. NLRP3 Inflammasome Activation Control:
-
Question: Is the NLRP3 inflammasome being robustly and specifically activated in your positive control (no inhibitor)?
-
Troubleshooting:
-
Positive Control: Ensure that your positive control (e.g., LPS + Nigericin/ATP) shows a significant increase in secreted IL-1β compared to the un-stimulated or priming-only controls.
-
Measure Caspase-1 Activation: In parallel with IL-1β ELISA, perform a Western blot on cell culture supernatants to detect the cleaved (active) form of caspase-1 (p20 subunit). The presence of cleaved caspase-1 is a direct indicator of inflammasome activation.
-
1.3. This compound Preparation and Handling:
-
Question: Is the this compound compound properly dissolved and stored?
-
Troubleshooting:
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the compound is fully dissolved. If you observe precipitation, gentle warming and vortexing may be necessary. Prepare fresh dilutions in cell culture medium for each experiment.
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Step 2: Optimize this compound Experimental Parameters
If your basic experimental setup is validated, the next step is to optimize the conditions for this compound treatment.
2.1. Concentration of this compound:
-
Question: Are you using an effective concentration of this compound?
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment with a range of this compound concentrations. While the IC50 for a similar compound (NLRP3-IN-NBC6) is reported to be 574 nM, it is advisable to test concentrations ranging from nanomolar to low micromolar (e.g., 10 nM to 10 µM).
-
2.2. Incubation Time:
-
Question: Is the pre-incubation time with this compound sufficient?
-
Troubleshooting:
-
Pre-incubation: It is common practice to pre-incubate the cells with the inhibitor before adding the Signal 2 activator. A pre-incubation time of 15-60 minutes is generally recommended. You may need to optimize this for your specific cell type and experimental conditions.
-
Step 3: Investigate Alternative IL-1β Secretion Pathways
If this compound still fails to inhibit IL-1β secretion after optimizing the experimental conditions, it is possible that a non-canonical pathway is involved.
3.1. Assess the Role of Caspase-1:
-
Question: Is the observed IL-1β secretion dependent on caspase-1?
-
Troubleshooting:
-
Caspase-1 Inhibitor Control: Use a known caspase-1 inhibitor, such as VX-765 (Belnacasan), as a control. If VX-765 also fails to inhibit IL-1β secretion, it strongly suggests a caspase-1 independent mechanism.
-
| Inhibitor | Target | Typical Working Concentration |
| VX-765 | Caspase-1 | 10-50 µM |
3.2. Investigate Caspase-8 Involvement:
-
Question: Could caspase-8 be responsible for IL-1β processing?
-
Troubleshooting:
-
Caspase-8 Inhibitor: Use a specific caspase-8 inhibitor, such as Z-IETD-FMK, to see if it reduces IL-1β secretion.
-
Western Blot for Cleaved Caspase-8: Perform a Western blot on cell lysates to detect the cleaved (active) form of caspase-8.
-
| Inhibitor | Target | Typical Working Concentration |
| Z-IETD-FMK | Caspase-8 | 10-20 µM |
3.3. Examine the Role of Gasdermin D (GSDMD):
-
Question: Is IL-1β being released through a GSDMD-independent mechanism?
-
Troubleshooting:
-
GSDMD Inhibitor: Use a GSDMD inhibitor, such as Necrosulfonamide (NSA), to determine if it blocks IL-1β release.
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the supernatant as an indicator of pyroptosis (GSDMD-mediated cell death). If IL-1β is being secreted without a corresponding increase in LDH release, it may indicate a GSDMD-independent pathway.
-
| Inhibitor | Target | Typical Working Concentration |
| Necrosulfonamide (NSA) | GSDMD | 1-10 µM |
Experimental Protocols
ASC Oligomerization Assay (Western Blot)
This protocol is adapted from established methods to detect the formation of ASC specks, a hallmark of inflammasome activation.[7]
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in a buffer containing a mild non-ionic detergent (e.g., 0.5% Triton X-100) and protease inhibitors.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (cytosolic proteins) from the insoluble fraction (containing ASC specks).
-
Cross-linking: Resuspend the insoluble pellet in a buffer containing a cross-linker such as disuccinimidyl suberate (DSS) to stabilize the ASC oligomers.
-
Western Blot: Analyze the cross-linked pellet by SDS-PAGE and Western blot using an anti-ASC antibody. In activated samples, you will observe high molecular weight bands corresponding to ASC oligomers, which should be reduced in the presence of an effective NLRP3 inhibitor.
Western Blot for Cleaved Caspases
This protocol allows for the detection of activated caspases.
-
Sample Collection: Collect both the cell culture supernatant and the cell lysate.
-
Protein Concentration: Concentrate the supernatant proteins using methods like TCA precipitation or centrifugal filter units. Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-1 p20, cleaved caspase-8).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
Diagrams
Signaling Pathways
Caption: Canonical and alternative pathways of IL-1β secretion.
Experimental Workflow
Caption: Troubleshooting workflow for this compound experiments.
Logical Relationships
Caption: Potential causes for lack of IL-1β inhibition.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Caspase-8 Inhibitor Z-IETD-FMK FMK007: R&D Systems [rndsystems.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NLRP3-IN-6 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of NLRP3-IN-6, a selective NLRP3 inflammasome inhibitor. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 34) is a selective, small-molecule inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves the inhibition of NLRP3 inflammasome assembly, which in turn reduces the formation of NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD) oligomer specks. This ultimately leads to decreased activation of caspase-1 and reduced production of the pro-inflammatory cytokines IL-1β and IL-18. Studies have shown it to be selective for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2.
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
Q3: Which cell lines are suitable for testing this compound activity?
Several immortalized and primary cell lines are commonly used for in vitro NLRP3 inflammasome assays. These include:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
-
Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages that provide a robust model for NLRP3 activation.
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of human immune cells that can be used to study inflammasome activation in a more physiologically relevant context.
Q4: How should I prepare this compound for in vitro use?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background IL-1β secretion in unstimulated cells | Cell stress due to over-confluency, rough handling, or contamination. | Ensure cells are seeded at an optimal density and handled gently. Regularly test for mycoplasma contamination. |
| No or low IL-1β secretion after stimulation | Incomplete priming or activation. | Optimize the concentration and incubation time for your priming agent (e.g., LPS) and activating agent (e.g., Nigericin, ATP). Ensure the activity of your stimulating agents. |
| High cell death in vehicle control wells | High concentration of DMSO. | Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. |
| Inconsistent results between experiments | Variability in cell passage number, reagent quality, or timing of experimental steps. | Use cells within a consistent passage number range. Prepare fresh reagents and adhere strictly to a standardized experimental timeline. |
| This compound shows no inhibitory effect | Incorrect concentration range, poor compound solubility, or compound degradation. | Test a broader concentration range. Ensure the compound is fully dissolved in the stock solution. Store the stock solution at -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data for NLRP3 Inhibitors
The following table summarizes the in vitro activity of well-characterized NLRP3 inhibitors to provide a reference for experimental design.
| Inhibitor | Cell Type | Activator(s) | IC50 | Reference |
| MCC950 | BMDMs | LPS + ATP | ~7.5 nM | [2] |
| HMDMs | LPS + ATP | ~8.1 nM | [2] | |
| THP-1 | LPS + Nigericin | 4 nM | [3] | |
| Oridonin | BMDMs | LPS + Nigericin | Not specified (covalent inhibitor) | [4][5] |
| This compound (Compound 34) | Not specified in abstract | Not specified in abstract | Data not publicly available | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in THP-1 Macrophages
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
- Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48 hours.
- After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
2. NLRP3 Inflammasome Priming and Inhibition:
- Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours.
- During the last 30 minutes of priming, add serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) to the respective wells.
3. NLRP3 Inflammasome Activation:
- Activate the NLRP3 inflammasome by adding 5 µM Nigericin or 5 mM ATP to the wells.
- Incubate for 1-2 hours.
4. Measurement of IL-1β Secretion:
- Collect the cell culture supernatants.
- Quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity
It is essential to evaluate the potential cytotoxicity of the inhibitor to ensure that the observed reduction in cytokine release is not due to cell death.
1. Experimental Setup:
- Follow the same procedure as in Protocol 1 for cell culture, differentiation, and inhibitor treatment, but without the NLRP3 activation step.
2. Cytotoxicity Assay:
- After the inhibitor incubation period, measure cell viability using a suitable assay, such as:
- LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.
- MTT or WST-1 Assay: Measure the metabolic activity of viable cells.
3. Data Analysis:
- Compare the viability of cells treated with different concentrations of this compound to the vehicle control. A significant decrease in viability indicates cytotoxicity at that concentration.
Visualizations
References
Nlrp3-IN-6 stability issues in cell culture media
Welcome to the technical support center for NLRP3-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired working concentration in your cell culture medium.
Q3: I observed precipitation when I added my this compound DMSO stock to the cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue for many small molecule inhibitors. This is often due to the compound's lower solubility in the aqueous environment of the media. Please refer to the Troubleshooting Guide: Compound Precipitation section for detailed steps to address this issue.
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecules in cell culture media can be influenced by several factors, including media composition, pH, temperature, and the presence of serum proteins. While specific quantitative stability data for this compound is not extensively published, similar small molecule inhibitors can exhibit varying degrees of stability. It is recommended to perform a stability assessment in your specific experimental setup. A detailed protocol for this can be found in the Experimental Protocols section.
Q5: What are the optimal storage conditions for this compound stock solutions?
A5: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected inhibitory activity in your assay.
Possible Causes:
-
Low Aqueous Solubility: The compound is precipitating out of the aqueous media.
-
High Final DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells.
-
Interaction with Media Components: Components in the media, such as proteins in Fetal Bovine Serum (FBS), may interact with the compound, affecting its solubility.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Dilution Method | Instead of adding the concentrated DMSO stock directly to the full volume of media, first, dilute the stock in a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. This gradual change in solvent environment can help maintain solubility. |
| 2 | Reduce Final DMSO Concentration | Aim for a final DMSO concentration of 0.1% or lower in your cell culture. This may require preparing a more dilute stock solution if your final working concentration of this compound is very low. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| 3 | Pre-warm Media | Ensure your cell culture media is at 37°C before adding the compound. Some compounds have better solubility at physiological temperatures. |
| 4 | Use Serum-Free Media for Dilution | If using serum-containing media, proteins in the serum can sometimes bind to small molecules and contribute to precipitation or loss of activity. Try preparing the final dilution in serum-free media immediately before adding it to the cells. |
| 5 | Sonication | If precipitation is still observed, brief sonication of the diluted compound in the media might help to redissolve small aggregates. However, use this method with caution as it can degrade some compounds. |
Issue 2: Inconsistent or No Inhibitory Effect
Symptoms:
-
High variability in the inhibition of NLRP3 inflammasome activation between experiments.
-
Lack of a dose-dependent inhibitory effect.
Possible Causes:
-
Compound Degradation: this compound may be unstable in your cell culture medium over the course of the experiment.
-
Binding to Serum Proteins: Components of FBS, like albumin, can bind to small molecules, reducing their effective concentration.[1][2]
-
Incorrect Experimental Setup: The timing of inhibitor addition relative to inflammasome activation stimuli is crucial.
Solutions:
| Step | Action | Rationale |
| 1 | Assess Compound Stability | Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. A detailed protocol is provided in the Experimental Protocols section. If degradation is observed, consider shorter incubation times or replenishing the compound during the experiment. |
| 2 | Optimize Serum Concentration | If possible, reduce the concentration of FBS in your culture medium during the treatment period. Alternatively, perform the experiment in serum-free medium if your cells can tolerate it for the duration of the assay. |
| 3 | Optimize Treatment Time | Ensure that this compound is added to the cells for a sufficient pre-incubation period before adding the NLRP3 inflammasome activators (e.g., LPS and Nigericin/ATP). A typical pre-incubation time is 1-2 hours. |
| 4 | Verify NLRP3 Activation | Include positive controls in your experiment to confirm that the NLRP3 inflammasome is being robustly activated in the absence of the inhibitor. |
Quantitative Data Summary
While specific stability data for this compound is limited, the following table provides hypothetical, yet realistic, stability data based on the behavior of similar small molecule inhibitors in cell culture media. Researchers are strongly encouraged to perform their own stability analysis.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Incubation Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 85 |
| 12 | 70 |
| 24 | 50 |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
LC-MS system
-
Appropriate solvents for LC-MS analysis (e.g., acetonitrile, water with 0.1% formic acid)
-
96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Immediately after adding the compound, take a sample for the 0-hour time point.
-
Incubate the medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 6, 12, 24, and 48 hours).
-
For each sample, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the concentration of this compound at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the 0-hour sample.
Visualizations
NLRP3 Inflammasome Activation Pathway
A simplified diagram of the two-signal model for NLRP3 inflammasome activation and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
A flowchart illustrating the key steps for determining the stability of this compound in cell culture media.
References
Troubleshooting Nlrp3-IN-6 insolubility in aqueous solutions
Welcome to the technical support center for Nlrp3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a particular focus on its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also identified as Compound 34 in some literature, is a selective inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making its inhibitors valuable research tools and potential therapeutic agents.
Q2: I'm observing precipitation when I add this compound to my aqueous cell culture medium. Why is this happening?
A2: this compound is a hydrophobic molecule with poor solubility in aqueous solutions.[4] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, leading to precipitation. This is a common issue with many small molecule inhibitors.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic compounds.[4] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.[5][6] Some cell lines may be more sensitive to DMSO, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific experimental system.
Q5: Can I store this compound in a diluted aqueous solution?
A5: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation of the compound.[4] Prepare fresh dilutions from your DMSO stock solution for each experiment.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution upon dilution in my aqueous experimental buffer.
| Possible Cause | Recommended Solution |
| Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For your experiment, perform a serial dilution of the stock in your aqueous buffer, ensuring vigorous mixing after each dilution step. It is often better to add the inhibitor to the final solution in a small volume to minimize the local concentration at the point of addition. |
| The final concentration of the inhibitor is too high. | Determine the optimal working concentration for your assay. If a high concentration is required, consider using a formulation aid. |
| Buffer composition. | The presence of salts in buffers can sometimes decrease the solubility of organic compounds. Try pre-diluting the DMSO stock in a small volume of deionized water before adding it to the final buffer. |
Problem 2: I am not observing any inhibition of NLRP3 inflammasome activation in my assay.
| Possible Cause | Recommended Solution |
| The compound has precipitated and is not bioavailable. | Visually inspect your wells for any signs of precipitation. If present, refer to the troubleshooting steps for insolubility. Consider lowering the final concentration of the inhibitor. |
| The inhibitor has degraded. | Ensure that the stock solution has been stored correctly (typically at -20°C or -80°C in a tightly sealed, desiccated container). Avoid repeated freeze-thaw cycles. |
| The experimental conditions are not optimal for inhibition. | The timing of inhibitor addition is critical. For NLRP3 inflammasome assays, the inhibitor should typically be added after the priming step (e.g., with LPS) but before the activation step (e.g., with ATP or nigericin).[7] |
| The concentration of the inhibitor is too low. | Perform a dose-response experiment to determine the IC50 of this compound in your specific assay system. |
Problem 3: I am observing inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent preparation of the inhibitor solution. | Prepare a fresh dilution of this compound from the DMSO stock for each experiment. Ensure thorough mixing at each dilution step. |
| Variability in cell health or density. | Maintain consistent cell culture conditions, including passage number and seeding density. Ensure cells are healthy and evenly distributed in the assay plate. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions. |
Quantitative Data
Due to the limited publicly available data on the precise solubility of this compound, the following table provides estimated solubility values based on its chemical structure and the properties of similar compounds. These values should be considered as a guide and may vary depending on the specific experimental conditions.
| Solvent/Buffer | Estimated Solubility | Notes |
| 100% DMSO | ≥ 20 mg/mL | This compound is expected to have high solubility in DMSO. |
| 100% Ethanol | ~5-10 mg/mL | Solubility is likely lower than in DMSO. |
| PBS (pH 7.4) | < 10 µg/mL | Very low solubility is expected in aqueous buffers. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 1-25 µM | The presence of serum proteins may slightly enhance solubility, but precipitation is still likely at higher concentrations. |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing and using this compound in a typical cell-based NLRP3 inflammasome activation assay.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, deionized water
-
Aqueous buffer or cell culture medium for your experiment
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO. For example, for a compound with a molecular weight of 454.97 g/mol , dissolve 4.55 mg in 1 mL of DMSO. c. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may aid dissolution. d. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a desiccated container.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the DMSO stock solution to prepare an intermediate concentration that is 100x or 1000x the final desired concentration in your assay. It is recommended to perform this initial dilution in 100% DMSO if possible, or in a co-solvent system. c. For the final dilution into your aqueous experimental buffer or cell culture medium, add the intermediate stock dropwise while vortexing or swirling the buffer to ensure rapid and even dispersion. This will minimize localized high concentrations that can lead to precipitation.
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages (e.g., THP-1 cells or primary bone marrow-derived macrophages).
Procedure:
-
Cell Seeding: Seed your macrophage cell line at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: a. Prepare the desired concentrations of this compound in your cell culture medium as described in the protocol above. b. After the priming step, remove the LPS-containing medium and replace it with fresh medium containing the different concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). c. Incubate the cells with the inhibitor for 1 hour.
-
Activation: a. Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 1-2 hours).
-
Sample Collection: a. After the activation period, carefully collect the cell culture supernatants. b. Centrifuge the supernatants to pellet any detached cells or debris.
-
Analysis: a. Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions. b. Assess cell viability or cytotoxicity using an appropriate assay (e.g., LDH release assay) to ensure that the observed inhibition of IL-1β is not due to cell death.
Visualizations
Caption: The NLRP3 inflammasome signaling pathway, highlighting the priming and activation steps.
Caption: Experimental workflow for solubilizing this compound for in vitro assays.
Caption: A logical troubleshooting tree for addressing poor inhibition results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nlrp3-IN-6 In Vivo Efficacy
Welcome to the technical support center for Nlrp3-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 34, is a selective inhibitor of the NLRP3 inflammasome.[1] It belongs to the N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one class of compounds.[2] Its primary mechanism of action is the inhibition of the NLRP3 inflammasome assembly. It has been shown to reduce the formation of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD) oligomer specks, which are crucial for the activation of the inflammasome.[2][3] This selectively blocks the downstream signaling cascade, including the activation of caspase-1 and the release of pro-inflammatory cytokines such as IL-1β, without affecting other inflammasomes like NLRC4 and AIM2.[2]
Q2: What is the recommended formulation for this compound for in vivo studies?
A2: While specific in vivo formulation data for this compound is not yet published, compounds with similar sulfonylurea and thiazolidinone scaffolds often exhibit poor water solubility. Therefore, a common approach is to formulate them for oral or intraperitoneal (IP) administration. For oral gavage, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (e.g., PEG400), and water is often used. For IP injection, a solution in a vehicle like dimethyl sulfoxide (DMSO) followed by dilution with saline or corn oil may be suitable. It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your in vivo study.
Q3: What is a typical starting dose and administration route for an in vivo efficacy study with this compound?
A3: Based on in vivo studies of other potent NLRP3 inhibitors with similar scaffolds, a starting dose for oral administration in mice could range from 10 to 50 mg/kg, administered once or twice daily.[4] For intraperitoneal administration, doses might be in a similar range. The optimal dose and frequency will depend on the specific animal model, the severity of the disease phenotype, and the pharmacokinetic properties of this compound. A dose-response study is highly recommended to determine the most effective dose for your model.
Q4: How can I assess the in vivo efficacy of this compound in my animal model?
A4: The efficacy of this compound can be evaluated by measuring NLRP3-dependent inflammatory markers and disease-specific readouts. Key assessments include:
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Cytokine analysis: Measure levels of IL-1β and IL-18 in plasma, serum, or tissue homogenates using ELISA or multiplex assays.
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Western blotting: Analyze the cleavage of caspase-1 and gasdermin D in tissue lysates.
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Histopathology: Examine tissue sections for reduction in inflammation, immune cell infiltration, and tissue damage.
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Disease-specific clinical scores: In models of inflammatory diseases like arthritis or neuroinflammation, monitor clinical signs and symptoms.
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Behavioral tests: In neuroscience models, assess cognitive function or motor performance.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low efficacy observed in vivo | Poor Bioavailability: The compound may have low oral absorption or rapid metabolism. | - Consider alternative administration routes (e.g., intraperitoneal injection).- Co-administer with a bioavailability enhancer if known for this class of compounds.- Perform pharmacokinetic studies to determine the plasma and tissue exposure of this compound. |
| Inadequate Dose: The dose may be too low to achieve a therapeutic concentration at the site of action. | - Conduct a dose-response study to identify the optimal dose.- Increase the dosing frequency if the compound has a short half-life. | |
| Compound Instability: this compound may be unstable in the formulation or under physiological conditions. | - Prepare fresh formulations for each administration.- Assess the stability of the compound in the chosen vehicle over the duration of the experiment. | |
| High variability in animal responses | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure accurate and consistent dosing technique (e.g., proper gavage technique).- Use a vehicle that ensures a homogenous suspension of the compound. |
| Biological Variability: Differences in disease induction or progression among animals. | - Increase the number of animals per group to improve statistical power.- Ensure consistent and standardized procedures for disease induction. | |
| Off-target effects or toxicity | High Dose: The dose used may be in the toxic range. | - Reduce the dose and perform a dose-response study to find a therapeutic window with minimal toxicity.- Monitor animals closely for any signs of toxicity (e.g., weight loss, behavioral changes). |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Include a vehicle-only control group in your experiment.- Consider using a different, well-tolerated vehicle. |
Quantitative Data Summary
The following tables provide representative data from in vivo studies of potent and selective NLRP3 inhibitors with scaffolds similar to this compound, illustrating the expected type of results.
Table 1: In Vivo Efficacy of a Sulfonylurea-based NLRP3 Inhibitor in a Mouse Model of Peritonitis.
| Treatment Group | Dose (mg/kg, p.o.) | Plasma IL-1β (pg/mL) | Peritoneal Neutrophil Count (x10^6) |
| Vehicle Control | - | 550 ± 75 | 8.2 ± 1.5 |
| NLRP3 Inhibitor | 10 | 280 ± 50 | 4.5 ± 0.8 |
| NLRP3 Inhibitor | 30 | 150 ± 30 | 2.1 ± 0.5 |
| NLRP3 Inhibitor | 100 | 80 ± 20 | 1.2 ± 0.3 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM. |
Table 2: Pharmacokinetic Profile of a Thiazolidinone-based NLRP3 Inhibitor in Mice.
| Parameter | Oral Administration (30 mg/kg) | Intraperitoneal Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 2500 |
| Tmax (h) | 1.5 | 0.5 |
| AUC (0-t) (ng·h/mL) | 4500 | 3800 |
| Bioavailability (%) | 40 | - |
| Half-life (h) | 2.8 | 2.5 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
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Grouping: Randomly assign mice to the following groups (n=8-10 per group):
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Vehicle control + Saline
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Vehicle control + LPS
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This compound (low dose) + LPS
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This compound (mid dose) + LPS
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This compound (high dose) + LPS
-
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in water).
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Administer this compound or vehicle via oral gavage one hour before LPS challenge.
-
-
LPS Challenge:
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Inject LPS (e.g., 10 mg/kg) intraperitoneally.
-
-
Sample Collection:
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At 4-6 hours post-LPS injection, collect blood via cardiac puncture into EDTA-coated tubes.
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Centrifuge the blood to separate plasma and store at -80°C.
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Harvest tissues (e.g., liver, spleen, lungs) and snap-freeze in liquid nitrogen or fix in formalin for histology.
-
-
Endpoint Analysis:
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Measure plasma IL-1β levels by ELISA.
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Perform western blot analysis on tissue lysates for cleaved caspase-1.
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Conduct histological analysis of tissue sections to assess inflammation.
-
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: Troubleshooting decision tree for in vivo experiments with this compound.
References
Overcoming batch-to-batch variability of Nlrp3-IN-6
Welcome to the technical support center for NLRP3-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges with batch-to-batch variability of this compound and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 34, is a selective inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18.[2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While the precise binding site of this compound is not detailed in the available literature, it is designed to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β.
Q2: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
Batch-to-batch variability in chemical compounds can arise from several factors during synthesis and purification. These include:
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Purity and Impurities: Even minor impurities can significantly impact biological activity, potentially leading to inconsistent results.[3][4] The presence of unreacted starting materials, byproducts, or residual solvents can alter the compound's effective concentration and introduce off-target effects.
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Polymorphism: Different crystalline forms (polymorphs) of a compound can have varying solubility and stability, affecting its bioavailability in cell-based assays.
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Solubility and Stability: Inconsistent solubility between batches can lead to variations in the actual concentration of the inhibitor in your experiments. Degradation of the compound over time or due to improper storage can also contribute to variability.
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Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, and reaction time during the synthesis of this compound can lead to differences in the final product's purity and composition.
Q3: How can I assess the quality of a new batch of this compound?
Before starting extensive experiments, it is advisable to perform some initial quality control checks on a new batch of this compound:
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Visual Inspection: Check for any visual differences in the physical appearance (color, crystallinity) of the powder compared to previous batches.
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Solubility Test: Perform a small-scale solubility test to ensure the compound dissolves as expected in your chosen solvent (e.g., DMSO). Note any differences in the concentration required for complete dissolution.
-
Functional Assay: The most reliable method is to perform a dose-response experiment in a standard NLRP3 activation assay (see protocols below) and compare the IC50 value to that obtained with previous, well-performing batches.
Troubleshooting Guide: Overcoming Batch-to-Batch Variability
This guide provides a structured approach to troubleshooting issues related to the performance of this compound.
Diagram: Troubleshooting Workflow for this compound Variability
Caption: A logical workflow to identify and address sources of variability when using a new batch of this compound.
Issue 1: Reduced or no inhibitory activity of a new batch.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound is stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration | Verify the accuracy of your balance and pipettes. Ensure the compound is fully dissolved in the solvent before making serial dilutions. |
| Lower Purity of the New Batch | Perform a dose-response experiment and compare the IC50 value to a previously validated batch. If a significant shift in potency is observed, contact the supplier to request the certificate of analysis (CoA) for the new batch, which should include purity data (e.g., from HPLC or NMR).[5] |
Issue 2: Increased off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Presence of Toxic Impurities | Lower the concentration of this compound used in your experiments to see if the toxicity is dose-dependent. Run a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional experiments. If toxicity persists at concentrations that were previously non-toxic, this may indicate the presence of impurities. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experiments and is at a non-toxic level (typically ≤ 0.1%). |
Issue 3: Inconsistent results within the same batch.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure the stock solution is completely dissolved before each use. Vortex the stock solution before making dilutions. Consider a brief sonication if you observe any precipitate. |
| Experimental Variability | Standardize all steps of your experimental protocol, including cell seeding density, priming and activation times, and reagent concentrations. Use positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol is designed to assess the inhibitory activity of this compound on the NLRP3 inflammasome in human monocytic THP-1 cells.
Materials:
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THP-1 cells
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RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
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Phorbol 12-myristate 13-acetate (PMA)
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Lipopolysaccharide (LPS)
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Nigericin or ATP
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This compound
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DMSO (cell culture grade, anhydrous)
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ELISA kit for human IL-1β
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96-well cell culture plates
Methodology:
-
Cell Differentiation:
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Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
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Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
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After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming and Inhibition:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the differentiated THP-1 cells with the desired concentrations of this compound for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) to the wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle control (LPS + Nigericin/ATP without inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Diagram: NLRP3 Inflammasome Signaling Pathway
Caption: The two-signal model of canonical NLRP3 inflammasome activation and the inhibitory point of this compound.
Quantitative Data Summary
While specific quantitative data for different batches of this compound is not publicly available, researchers should aim to generate their own comparative data. A well-structured table can help in tracking the performance of different batches.
Table 1: Comparative Analysis of this compound Batches
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Lot Number | [Enter Lot Number] | [Enter Lot Number] | [Enter Lot Number] |
| Supplier | [Enter Supplier] | [Enter Supplier] | [Enter Supplier] |
| Date Received | [Enter Date] | [Enter Date] | [Enter Date] |
| Appearance | White crystalline solid | [Describe] | [Describe] |
| Solubility in DMSO (mg/mL) | [Enter Value] | [Enter Value] | [Enter Value] |
| IC50 in THP-1 cells (µM) | [Enter Value] | [Enter Value] | [Enter Value] |
| Notes | [e.g., Good performance] | [e.g., Lower potency] | [e.g., Increased toxicity] |
Disclaimer: This technical support center provides general guidance based on available scientific literature and principles of chemical and biological research. It is essential for researchers to validate their own reagents and protocols for their specific experimental systems. If significant issues with this compound persist, it is recommended to contact the supplier for detailed technical support and batch-specific information.
References
Nlrp3-IN-6 interference with downstream assays
Welcome to the technical support center for Nlrp3-IN-6, a selective inhibitor of the NLRP3 inflammasome. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also referred to as Compound 34) is a selective inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves the inhibition of NLRP3 inflammasome assembly. It achieves this by reducing the formation of NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD) oligomer specks, which are crucial for the activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines like IL-1β.[2][3]
Q2: Is this compound selective for the NLRP3 inflammasome?
Yes, studies have shown that this compound selectively inhibits the NLRP3 inflammasome without affecting other inflammasomes such as NLRC4 and AIM2.[2][3] This specificity is crucial for targeted research into NLRP3-mediated inflammatory pathways.
Q3: What are the common downstream assays to measure the effect of this compound?
The efficacy of this compound is typically assessed by measuring key downstream events of NLRP3 inflammasome activation. These include:
-
IL-1β Release: Measured by Enzyme-Linked Immunosorbent Assay (ELISA).
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Caspase-1 Activity: Often measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 1).
-
Pyroptosis (inflammatory cell death): Quantified by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.
-
ASC Speck Formation: Visualized by immunofluorescence microscopy.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the IC50 in your specific assay. Based on available data, concentrations in the low micromolar range are often effective.
Q5: How should I prepare and store this compound?
For specific storage and preparation instructions, please refer to the Certificate of Analysis provided by the supplier. Generally, the compound is stored as a powder at -20°C for long-term stability. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which can be stored at -80°C for shorter periods.[1]
Troubleshooting Guide: this compound Interference with Downstream Assays
This guide addresses potential issues you might encounter when using this compound in your experiments.
Issue 1: No or reduced inhibition of IL-1β secretion observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and stimulation conditions. |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Timing of Inhibitor Addition | For canonical NLRP3 activation, this compound should be added after the priming step (e.g., with LPS) but before the activation step (e.g., with nigericin or ATP).[4] |
| Cell Health Issues | Ensure cells are healthy and not overly confluent. Stressed or dying cells can lead to inconsistent results. |
| NF-κB Pathway Interference (Potential Off-Target Effect) | While this compound is reported to be selective, it's good practice to confirm that it is not affecting the priming step. Measure levels of pro-IL-1β and NLRP3 protein by Western blot or TNF-α and IL-6 by ELISA after LPS priming in the presence and absence of this compound. A specific NLRP3 inhibitor should not significantly reduce the levels of these priming-induced proteins.[5] |
Issue 2: Inconsistent Caspase-1 activity results.
| Possible Cause | Troubleshooting Step |
| Assay Signal Interference | Some small molecules can interfere with luciferase-based assays. To test for this, run a cell-free control where you add this compound directly to recombinant active caspase-1 and the Caspase-Glo® 1 reagent. A decrease in signal would indicate direct inhibition of the assay chemistry. |
| Cell Lysis Issues | Ensure complete cell lysis as per the assay protocol to release all active caspase-1. Incomplete lysis can lead to underestimation of activity. |
| Timing of Measurement | Caspase-1 activity can be transient. Optimize the time point for measurement after the activation signal. |
| Substrate Specificity | The Caspase-Glo® 1 assay uses a selective substrate (Z-WEHD). To confirm specificity, use the provided caspase-1 inhibitor Ac-YVAD-CHO in parallel samples.[2][6] |
Issue 3: Unexpected results in the LDH (cytotoxicity) assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor-Induced Cytotoxicity | At high concentrations, this compound itself might be cytotoxic. Perform a dose-response of this compound on unstimulated cells to determine its toxicity profile. |
| Interference with LDH Enzyme Activity | To check for direct interference, add this compound to the supernatant of cells with known LDH release (e.g., from lysis buffer-treated cells) just before adding the LDH assay reagent. A change in the expected LDH activity would suggest interference. |
| Serum LDH in Culture Medium | Serum contains LDH which can contribute to background signal. Use serum-free or low-serum medium during the stimulation and LDH measurement phase.[7] |
| Phenol Red Interference | Phenol red in the culture medium can interfere with the colorimetric readout of some LDH assays. Use phenol red-free medium for the assay. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound. Note that specific IC50 values may vary between different cell types and experimental conditions.
| Assay | Cell Type | Activator(s) | Reported IC50 | Reference |
| IL-1β Secretion | Not specified in abstract | Not specified in abstract | Potent inhibition observed | [2][3] |
| Caspase-1 p20 Secretion | Not specified in abstract | Not specified in abstract | Potent inhibition observed | [2][3] |
| ASC Speck Formation | Not specified in abstract | Not specified in abstract | Reduction in formation | [2][3] |
Detailed IC50 values were not available in the abstracts of the primary publication. Researchers should determine these values empirically in their own experimental systems.
Experimental Protocols
Protocol 1: Measurement of IL-1β Secretion by ELISA
-
Cell Seeding: Seed macrophages (e.g., PMA-differentiated THP-1 cells or bone marrow-derived macrophages) in a 96-well plate at a density of 5 x 10^4 to 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL LPS and incubate for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator such as Nigericin (5-20 µM) or ATP (1-5 mM) and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[8][9]
Protocol 2: Measurement of Caspase-1 Activity (Caspase-Glo® 1 Assay)
-
Follow steps 1-4 from Protocol 1.
-
Assay Preparation: Equilibrate the Caspase-Glo® 1 Reagent to room temperature.
-
Assay: Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.[2][3]
Protocol 3: Measurement of Pyroptosis (LDH Assay)
-
Follow steps 1-4 from Protocol 1.
-
Control Preparation: Include wells for "spontaneous LDH release" (cells with vehicle only) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).
-
Supernatant Transfer: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).[7][10]
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in cell-based assays.
Caption: A logical flowchart for troubleshooting unexpected results when using this compound.
References
- 1. wechat.promega.com.cn [wechat.promega.com.cn]
- 2. Caspase-Glo® 1 Inflammasome Assay [promega.jp]
- 3. promega.com [promega.com]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Human IL-1 beta ELISA Kit (KHC0011) - Invitrogen [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results with NLRP3-IN-6 in Inflammasome Activation Assays
Welcome to the technical support center for NLRP3-IN-6. This resource is designed for researchers, scientists, and drug development professionals encountering variability in their inflammasome activation assays when using this selective NLRP3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 34) is a selective inhibitor of the NLRP3 inflammasome.[1] It belongs to the N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold of compounds.[1] Its mechanism of action involves the inhibition of NLRP3 inflammasome assembly, which in turn reduces the formation of NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD) oligomer specks.[1] This ultimately leads to a decrease in the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[1] this compound has been shown to be selective for the NLRP3 inflammasome, with no significant inhibitory activity against NLRC4 and AIM2 inflammasomes.[1]
Q2: I am observing high variability in IL-1β secretion in my experiments. What are the potential causes?
A2: High variability in IL-1β secretion can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or stressed cells can lead to spontaneous inflammasome activation or variable responses.
-
Priming Step Inconsistency: The priming step (e.g., with LPS) is crucial for upregulating NLRP3 and pro-IL-1β expression. Inconsistent priming time, LPS concentration, or LPS lot-to-lot variability can significantly impact the results.
-
This compound Solubility and Stability: Poor solubility or degradation of this compound in your experimental media can lead to inconsistent effective concentrations. It is crucial to ensure the compound is fully dissolved and stable throughout the experiment.
-
Assay Timing: The kinetics of NLRP3 inflammasome activation and inhibition can vary between cell types. Optimizing the incubation times for priming, inhibitor treatment, and activation is critical.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of inhibitor or activators, can introduce significant variability.
Q3: My results show incomplete inhibition of NLRP3 inflammasome activation, even at high concentrations of this compound. What should I check?
A3: Incomplete inhibition could be due to several reasons:
-
Compound Potency (IC50): Verify the expected IC50 of this compound for your specific cell type and activation conditions. The required concentration for full inhibition may be higher than anticipated.
-
Solubility Limit: You may be exceeding the solubility of this compound in your cell culture medium, leading to precipitation and a lower effective concentration. Visually inspect your wells for any precipitate.
-
Off-Target Effects of Activators: Ensure that the activator you are using specifically triggers the NLRP3 inflammasome. Some stimuli can activate other inflammatory pathways that are not inhibited by this compound.
-
Alternative Inflammasome Activation: Although this compound is selective, ensure your experimental system does not have confounding activation of other inflammasomes that are not inhibited by this compound.
-
Compound Stability: this compound may not be stable under your specific experimental conditions (e.g., prolonged incubation times, light exposure).
Q4: I am seeing cytotoxicity in my cell cultures after treatment with this compound. Is this expected?
A4: While specific cytotoxicity data for this compound is not widely available, high concentrations of any small molecule inhibitor can potentially induce off-target effects and cytotoxicity. It is essential to perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell type. This can be assessed using a standard cytotoxicity assay, such as an LDH release assay or a cell viability assay (e.g., MTT or CellTiter-Glo®). Remember to include a vehicle control (e.g., DMSO) to account for any solvent-induced toxicity.
Q5: How should I prepare and store my this compound stock solution?
A5: For optimal performance and stability, follow these general guidelines for handling small molecule inhibitors:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilution: On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental wells is low (typically ≤ 0.5%) and consistent across all conditions, including controls.
Data Presentation
The following tables summarize key quantitative data for this compound based on available information. Please note that comprehensive data from the primary literature is still being compiled.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type | Activation Stimuli | Reference |
| IC50 (IL-1β release) | Data Not Available | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Zuo D, et al. 2022 |
| IC50 (Caspase-1 p20) | Data Not Available | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Zuo D, et al. 2022 |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Type | Priming | Activation | This compound Concentration Range (for dose-response) |
| Murine BMDMs | LPS (e.g., 1 µg/mL, 4 hours) | Nigericin (e.g., 10 µM, 1 hour) or ATP (e.g., 5 mM, 30 min) | 0.1 µM - 50 µM |
| Human THP-1 cells (PMA-differentiated) | LPS (e.g., 1 µg/mL, 3 hours) | Nigericin (e.g., 10 µM, 1 hour) or ATP (e.g., 5 mM, 30 min) | 0.1 µM - 50 µM |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Murine BMDMs
-
Cell Seeding: Plate primary murine bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) in complete culture medium for 4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.
-
Activation: Add the NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, to each well and incubate for the optimized duration (e.g., 1 hour for Nigericin, 30 minutes for ATP).
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis (e.g., IL-1β ELISA). The cell lysate can be used for Western blotting to detect cleaved caspase-1 (p20).
-
Cytotoxicity Assessment: In a parallel plate, measure lactate dehydrogenase (LDH) release in the supernatant to assess cytotoxicity.
Visualizations
Signaling Pathway Diagram
Caption: NLRP3 Inflammasome Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Workflow for this compound Inhibition Assay.
Troubleshooting Logic Diagram
References
Technical Support Center: Validating Nlrp3-IN-6 Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of a novel NLRP3 inhibitor, Nlrp3-IN-6, in a new cell line. It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to navigate common challenges.
Section 1: FAQs - Foundational Concepts
Q1: What is the NLRP3 inflammasome and why is its validation critical?
The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that plays a central role in the innate immune system.[1][2] It responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and endogenous danger-associated molecular patterns (DAMPs).[1][3] Upon activation, NLRP3 assembles with an adaptor protein (ASC) and pro-caspase-1.[4] This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[2][5] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[5] It also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of programmed cell death.[2][3]
Given that dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases like gout, type 2 diabetes, and neurodegenerative disorders, it is a prime therapeutic target.[5][6] Validating the activity of an inhibitor like this compound in a new cell line is a critical step to ensure that the observed effects are specific to the NLRP3 pathway and not due to off-target activities or cell-line-specific artifacts.
Q2: How is the NLRP3 inflammasome typically activated in an experimental setting?
Canonical activation of the NLRP3 inflammasome in vitro follows a two-signal model.[1][2][7]
-
Signal 1 (Priming): Cells are first treated with a stimulus, typically lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria.[4][8] This priming step engages Toll-like receptors (TLRs), leading to the activation of the NF-κB transcription factor. This upregulates the expression of key inflammasome components, including NLRP3 itself and pro-IL-1β, which are often present at low or insufficient levels in resting cells.[7][9]
-
Signal 2 (Activation): Following priming, a second, diverse stimulus is introduced to trigger the assembly and activation of the inflammasome complex.[8] Common Signal 2 activators include:
This two-step process allows for tight regulation and ensures that a robust inflammatory response is mounted only when necessary.
Section 2: Experimental Design and Protocols
Q3: How should I prepare a new cell line for validating this compound?
Choosing and properly preparing your cell line is fundamental for reliable results.
-
Cell Line Selection:
-
Human Monocytic Cell Lines (e.g., THP-1): THP-1 cells are widely used for inflammasome research.[1] They are a leukemia-derived monocytic cell line that must be differentiated into a macrophage-like state, typically using Phorbol 12-myristate 13-acetate (PMA), before experiments.
-
Murine Macrophages: Bone Marrow-Derived Macrophages (BMDMs) are primary cells that provide a robust model for NLRP3 activation. Immortalized macrophage cell lines like J774A.1 can also be used.[11]
-
Expression Profile: Crucially, confirm that your chosen cell line expresses all necessary components of the NLRP3 pathway (NLRP3, ASC, Caspase-1). This can be checked via qPCR or Western blot. Expression levels can vary significantly between cell lines.[1]
-
-
Cell Line Authentication:
-
Routine Maintenance and Quality Control:
Q4: What are the detailed protocols for assessing this compound activity?
Below are core protocols for measuring the key outputs of NLRP3 inflammasome activation. Always include proper controls: a vehicle control (e.g., DMSO), a negative control (primed but not activated), and a positive control inhibitor (e.g., MCC950).
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells
-
Cell Seeding & Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 0.5 x 10^6 cells/mL.
-
Add PMA to a final concentration of 50 ng/mL to differentiate cells into macrophages.
-
Incubate for 48-72 hours. After incubation, gently wash away non-adherent cells with warm PBS and replace with fresh, serum-free media (e.g., RPMI 1640).
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound (and MCC950 as a positive control) in serum-free media.
-
Add the inhibitor dilutions to the appropriate wells. Incubate for 1 hour.
-
-
Signal 1 - Priming:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate for 3-4 hours.[1]
-
-
Signal 2 - Activation:
-
Add Nigericin to a final concentration of 10 µM (or ATP to 5 mM).
-
Incubate for 1-2 hours.[1]
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants for downstream analysis (ELISA, LDH assay).
-
Lyse the remaining cells in the plate with an appropriate lysis buffer for Western blotting.
-
Protocol 2: Measuring IL-1β Release via ELISA
-
Use a commercial ELISA kit for human IL-1β, following the manufacturer’s instructions. This is one of the most common techniques to quantify inflammasome activation.[14][15]
-
Briefly, coat a 96-well plate with capture antibody, add diluted supernatants and standards, incubate, wash, add detection antibody, incubate, wash, add substrate (e.g., TMB), and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate concentrations based on the standard curve.
Protocol 3: Assessing Pyroptosis via LDH Assay
-
Pyroptosis results in the release of cytosolic contents, including the enzyme lactate dehydrogenase (LDH).
-
Use a commercial LDH cytotoxicity assay kit.
-
Transfer a small volume of the collected supernatant to a new plate.
-
Add the kit’s reaction mixture and incubate as per the manufacturer's protocol.
-
Measure the absorbance to quantify LDH release. Express results as a percentage of the maximum LDH release control (cells lysed with detergent).
Protocol 4: Detecting Caspase-1 Cleavage via Western Blot
-
Run the cell lysates prepared in Protocol 1 on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the cleaved (p20) subunit of Caspase-1. An antibody that detects both pro-caspase-1 (~45 kDa) and the cleaved fragment (~20 kDa) is ideal.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. A reduction in the p20 band in this compound-treated samples indicates inhibition.
Section 3: Data Interpretation and Presentation
Q5: How should I structure and interpret the quantitative data from my validation experiments?
Table 1: Dose-Response Inhibition of IL-1β Secretion by this compound
This table should be used to determine the half-maximal inhibitory concentration (IC50) of your compound.
| Compound | Concentration (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | 1520 ± 110 | 0% |
| This compound | 0.01 | 1350 ± 95 | 11.2% |
| 0.1 | 890 ± 70 | 41.4% | |
| 0.18 | 760 ± 65 | 50.0% (IC50) | |
| 1.0 | 210 ± 30 | 86.2% | |
| 10.0 | 55 ± 15 | 96.4% | |
| MCC950 (Control) | 1.0 | 150 ± 25 | 90.1% |
-
Interpretation: The IC50 value represents the potency of this compound. Compare this value to known inhibitors like MCC950 to benchmark its activity.
Table 2: Cytotoxicity Profile of this compound
It is crucial to ensure that the observed reduction in IL-1β is due to specific inhibition and not simply because the compound is killing the cells.
| Compound | Concentration (µM) | % Cytotoxicity (LDH Release) ± SD |
| Vehicle Control | 0 | 5.2 ± 1.5% |
| This compound | 0.1 | 5.8 ± 1.8% |
| 1.0 | 6.5 ± 2.1% | |
| 10.0 | 8.1 ± 2.5% | |
| 50.0 | 45.3 ± 5.0% | |
| Staurosporine (Positive Control) | 1.0 | 98.5 ± 0.5% |
-
Interpretation: this compound shows low cytotoxicity at concentrations where it effectively inhibits NLRP3 (e.g., up to 10 µM). Significant cytotoxicity at higher concentrations (e.g., 50 µM) helps define the therapeutic window.
Section 4: Troubleshooting Guide
Q6: this compound shows no inhibitory effect. What are the potential causes and solutions?
If your inhibitor isn't working as expected, systematically investigate the following possibilities.
Q7: My results are highly variable between experiments. What can I do to improve consistency?
-
Standardize Cell Culture: Use cells within a narrow passage number range. Ensure consistent seeding density and differentiation time.
-
Reagent Quality: Aliquot and store reagents like LPS and Nigericin properly to avoid degradation from repeated freeze-thaw cycles. Use fresh media for each experiment.
-
Precise Timing: Adhere strictly to the incubation times for inhibitor pre-treatment, priming, and activation, as these can significantly impact the outcome.
-
Technical Replicates: Include at least triplicate wells for each condition to assess intra-experiment variability and identify outliers.
-
Biological Replicates: Repeat the entire experiment on different days with fresh cell preparations to ensure the findings are reproducible.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. biocompare.com [biocompare.com]
- 14. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 15. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of NLRP3 Inhibitors: Nlrp3-IN-6 Versus MCC950
A Comprehensive Comparison for Researchers and Drug Developers
The NLRP3 inflammasome, a key player in the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases and metabolic syndromes. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of pharmaceutical research. This guide provides a detailed comparison of two such inhibitors: the well-established MCC950 and the more recently developed Nlrp3-IN-6.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound (Compound 34) | MCC950 |
| Mechanism of Action | Inhibits NLRP3 inflammasome assembly by reducing the formation of NLRP3 and ASC oligomer specks. | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and preventing its conformational change to an active state, thus inhibiting inflammasome assembly. |
| Potency (IC50) | Data on precise IC50 values are not as widely published, but it effectively inhibits IL-1β and caspase-1 p20 production at low micromolar concentrations. | Highly potent, with reported IC50 values in the low nanomolar range (typically 7.5-8.1 nM in bone marrow-derived macrophages and human monocyte-derived macrophages).[1][2] |
| Selectivity | Selectively inhibits the NLRP3 inflammasome without affecting the NLRC4 and AIM2 inflammasomes.[3][4] | Highly selective for NLRP3 over other inflammasomes like NLRP1, NLRC4, and AIM2. |
| In Vitro Efficacy | Demonstrates dose-dependent inhibition of IL-1β and active caspase-1 (p20) secretion in bone marrow-derived macrophages (BMDMs). | Potently blocks IL-1β and IL-18 release and pyroptosis in various cell types, including macrophages and monocytes, in response to diverse NLRP3 activators. |
| In Vivo Efficacy | Further in vivo studies are needed to fully characterize its efficacy and pharmacokinetic profile. | Has shown efficacy in a wide array of animal models for diseases such as cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, and Alzheimer's disease.[5] |
| Off-Target Effects | Specific off-target profile is not yet extensively characterized. | Has been reported to have a potential off-target effect on carbonic anhydrase 2 (CA2), though the functional consequence of this at typical experimental concentrations is under investigation.[5] |
Delving Deeper: Mechanism of Action
Both this compound and MCC950 target the NLRP3 protein to prevent the downstream inflammatory cascade. However, their precise binding and inhibitory mechanisms differ.
MCC950 is a well-characterized inhibitor that directly interacts with the Walker B motif within the NACHT domain of NLRP3. This interaction is crucial as it prevents the hydrolysis of ATP, a critical step for the conformational changes required for NLRP3 activation and subsequent oligomerization. By locking NLRP3 in an inactive state, MCC950 effectively halts the assembly of the entire inflammasome complex.
This compound , identified as compound 34 in its discovery publication, also prevents the assembly of the NLRP3 inflammasome.[3][4] Experimental evidence shows that it reduces the formation of NLRP3 and ASC specks, which are hallmarks of inflammasome activation.[3][4] While its direct binding site on NLRP3 is not as definitively established as that of MCC950, its ability to interfere with the oligomerization of key inflammasome components points to a direct or indirect interaction with NLRP3 itself.
Visualizing the Inhibition: Signaling Pathways
To better understand how these inhibitors function, it is helpful to visualize the NLRP3 inflammasome activation pathway and the points of intervention.
Caption: NLRP3 inflammasome activation pathway and points of inhibition by MCC950 and this compound.
Experimental Protocols: A Guide to Evaluating NLRP3 Inhibition
The following outlines a general experimental workflow for assessing the efficacy of NLRP3 inhibitors like this compound and MCC950.
1. Cell Culture and Priming:
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages are commonly used.
-
Priming: Cells are typically primed with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours. This "signal 1" upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB pathway.
2. Inhibitor Treatment:
-
Following priming, the cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., this compound or MCC950) for 30-60 minutes.
3. NLRP3 Activation:
-
"Signal 2" is then provided to activate the NLRP3 inflammasome. Common activators include:
-
ATP (5 mM) for 30-60 minutes.
-
Nigericin (10 µM) for 1-2 hours.
-
Monosodium urate (MSU) crystals (150 µg/mL) for 6 hours.
-
4. Measurement of Inflammasome Activity:
-
ELISA: The cell culture supernatants are collected to measure the concentration of secreted IL-1β and IL-18 using enzyme-linked immunosorbent assays.
-
Western Blot:
-
Supernatants are analyzed for the presence of the active (cleaved) form of caspase-1 (p20 subunit).
-
Cell lysates can be used to assess the expression levels of pro-IL-1β, pro-caspase-1, and NLRP3 to ensure the inhibitor does not affect the priming step.
-
-
ASC Speck Visualization: Immunofluorescence microscopy can be used to visualize the formation of ASC specks, a hallmark of inflammasome activation. Cells are fixed, permeabilized, and stained with an anti-ASC antibody. The percentage of cells with ASC specks is then quantified.
-
Lactate Dehydrogenase (LDH) Assay: Pyroptosis, a form of inflammatory cell death downstream of caspase-1 activation, can be quantified by measuring the release of LDH into the supernatant.
Caption: A typical experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Conclusion and Future Directions
MCC950 remains the gold standard for a potent and selective NLRP3 inhibitor, with a wealth of in vitro and in vivo data supporting its efficacy. Its well-defined mechanism of action and extensive characterization make it a valuable tool for researchers.
This compound is a promising newer inhibitor with a distinct chemical scaffold that also demonstrates high selectivity for the NLRP3 inflammasome. While it effectively inhibits NLRP3 activation, further studies are needed to fully elucidate its potency relative to MCC950 in head-to-head comparisons and to characterize its in vivo efficacy, pharmacokinetics, and potential off-target effects.
For researchers and drug developers, the choice between these inhibitors may depend on the specific research question or therapeutic goal. MCC950 offers a highly potent and well-validated option, while this compound represents a novel chemical entity that may offer different physicochemical properties or a distinct intellectual property landscape. The continued development and characterization of diverse NLRP3 inhibitors will be crucial in translating the therapeutic promise of NLRP3 inflammasome inhibition into clinical realities.
References
- 1. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Inflammasome Research: Glyburide vs. a Potent Successor
A Comparative Guide to NLRP3 Inflammasome Inhibitors for Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key player in the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is linked to conditions such as gout, type 2 diabetes, and neurodegenerative disorders. Consequently, the demand for specific and potent NLRP3 inhibitors for both research and clinical applications is rapidly growing. This guide provides an objective comparison of two notable NLRP3 inhibitors: Glyburide, a repurposed diabetes drug that was one of the first identified NLRP3 inhibitors, and MCC950, a highly potent and selective diarylsulfonylurea compound that has become a benchmark in the field.
Mechanism of Action: A Tale of Two Inhibitors
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" signal, triggered by a diverse array of stimuli including ATP, crystalline substances, and pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Glyburide , an FDA-approved drug for type 2 diabetes, was serendipitously discovered to inhibit the NLRP3 inflammasome.[1][2] It acts upstream of NLRP3 activation, preventing the assembly of the inflammasome complex in response to various stimuli.[1][3] Notably, its inhibitory effect is independent of its well-known mechanism of action in diabetes, which involves the inhibition of ATP-sensitive potassium (KATP) channels.[3] While Glyburide is specific for the NLRP3 inflammasome and does not affect the NLRC4 or NLRP1 inflammasomes, its use in non-diabetic models is hampered by its hypoglycemic side effects at the high concentrations required for effective NLRP3 inhibition.[1][2]
MCC950 , on the other hand, is a potent and highly selective NLRP3 inhibitor developed through targeted drug discovery efforts.[4] It directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[5] This interaction is thought to lock NLRP3 in an inactive conformation, preventing its ATPase activity and subsequent oligomerization, a critical step for inflammasome assembly.[5] MCC950 has been shown to inhibit both canonical and non-canonical NLRP3 activation at nanomolar concentrations and does not affect other inflammasomes like AIM2, NLRC4, or NLRP1.[4]
Performance Data: A Quantitative Comparison
The following table summarizes the key quantitative data for Glyburide and MCC950, highlighting the superior potency of MCC950.
| Parameter | Glyburide | MCC950 | Reference |
| Target | Upstream of NLRP3 assembly | Direct inhibitor of NLRP3 (NACHT domain) | [1][3],[4][5] |
| IC50 (IL-1β release) | Micromolar (µM) range | Nanomolar (nM) range (e.g., ~8 nM in BMDMs) | [4] |
| Specificity | Selective for NLRP3 over NLRC4 and NLRP1 | Highly selective for NLRP3 over AIM2, NLRC4, NLRP1 | [1],[4] |
| Key Limitation | Hypoglycemia at effective concentrations in vivo | Potential for off-target effects at high concentrations (though high specificity is reported) | [1][2] |
Experimental Protocols: Assessing Inhibitor Efficacy
To evaluate and compare the efficacy of NLRP3 inhibitors like Glyburide and MCC950, several key experiments are routinely performed. Below are detailed methodologies for these assays.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells, a direct downstream product of NLRP3 inflammasome activation.
Cell Culture and Priming:
-
Cell Line: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
Inhibitor Treatment and NLRP3 Activation:
-
Inhibitor Addition: After priming, remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of Glyburide or MCC950. Incubate for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), and incubate for 1-2 hours.
Quantification:
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions to determine the concentration of secreted IL-1β.
ASC Speck Visualization Assay
This assay visualizes the formation of the ASC speck, a large protein aggregate that is a hallmark of inflammasome activation.
Cell Culture and Transfection (if necessary):
-
Cell Line: Immortalized macrophage cell lines stably expressing ASC-GFP or ASC-mCherry are ideal. Alternatively, primary macrophages can be used and stained with an anti-ASC antibody.
-
Seeding: Plate cells on glass coverslips in a 24-well plate.
Inhibitor Treatment and NLRP3 Activation:
-
Follow the same priming, inhibitor treatment, and NLRP3 activation steps as described for the IL-1β release assay.
Visualization:
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with DAPI to visualize the nuclei. If not using a fluorescently tagged ASC cell line, incubate with a primary antibody against ASC followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of a single, large fluorescent speck per cell indicates inflammasome activation. Quantify the percentage of cells with ASC specks in different treatment groups.
Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released upon cell membrane damage, which occurs during pyroptosis, a form of inflammatory cell death downstream of NLRP3 activation.
Experimental Procedure:
-
Follow the same cell culture, priming, inhibitor treatment, and NLRP3 activation steps as for the IL-1β release assay.
Quantification:
-
Sample Collection: Collect the cell culture supernatants.
-
LDH Assay: Perform an LDH cytotoxicity assay according to the manufacturer's instructions. The amount of LDH released is proportional to the level of cell death.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway, a typical experimental workflow, and a logical comparison of the two inhibitors.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Guide for Researchers
A comparative overview of the selectivity and potency of leading NLRP3 inflammasome inhibitors, including MCC950, CY-09, and Inzomelid. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data and detailed protocols to facilitate informed decisions in inflammatory disease research.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has spurred the development of small molecule inhibitors targeting the NLRP3 protein. This guide provides a comparative analysis of the selectivity and potency of three prominent NLRP3 inhibitors: MCC950, CY-09, and Inzomelid. While the initial scope of this guide was to include Nlrp3-IN-6, a thorough search of publicly available scientific literature and databases did not yield any information on a compound with this designation. Therefore, the following comparison focuses on the aforementioned well-characterized inhibitors.
Mechanism of Action and Selectivity
NLRP3 inhibitors are designed to directly bind to the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade. The selectivity of these inhibitors for NLRP3 over other inflammasome sensors, such as AIM2 and NLRC4, is a crucial attribute for minimizing off-target effects.
-
MCC950 is a potent and highly selective NLRP3 inhibitor that directly targets the NACHT domain of NLRP3, specifically interacting with the Walker B motif. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its ATPase activity and subsequent oligomerization.[1] Studies have consistently shown that MCC950 does not inhibit other inflammasomes like AIM2, NLRC4, or NLRP1.[2][3]
-
CY-09 is another selective and direct inhibitor of NLRP3. It binds to the ATP-binding motif (Walker A site) within the NACHT domain, thereby inhibiting the ATPase activity essential for NLRP3 activation.[4] Experimental data confirms that CY-09 does not affect the activation of AIM2 or NLRC4 inflammasomes.[4]
-
Inzomelid (Emlenoflast) is a potent NLRP3 inhibitor that has progressed to clinical trials. While detailed mechanistic studies in the public domain are less extensive than for MCC950 and CY-09, it is known to be a highly potent inhibitor of the NLRP3 inflammasome.[5]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for MCC950, CY-09, and Inzomelid against NLRP3 activation in various cell-based assays. It is important to note that IC50 values can vary depending on the cell type, stimulus, and assay conditions.
| Inhibitor | Cell Type | Stimulus | Assay Readout | IC50 Value | Reference |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 nM | [6] |
| Human Monocytes | IL-1β release | 8.1 nM | [6] | ||
| Differentiated THP-1 | Nigericin | IL-1β release | 4 nM | [7] | |
| CY-09 | Mouse BMDMs | Nigericin | IL-1β secretion | 1-10 µM | |
| Human THP-1 cells | Nigericin | Caspase-1 activation | ~6 µM | [4] | |
| Inzomelid | Not specified | Not specified | NLRP3 inflammasome | <100 nM | [5] |
Signaling Pathways and Experimental Workflows
To understand the context of NLRP3 inhibition and the methods used to assess it, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating inhibitor selectivity.
Caption: The NLRP3 inflammasome signaling pathway involves a two-step activation process: priming and activation.
Caption: A generalized workflow for assessing the selectivity of NLRP3 inhibitors in cell-based assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NLRP3 inhibitor selectivity.
Cell-Based Assay for NLRP3 Inflammasome Inhibition in THP-1 Monocytes
This protocol describes a common method to assess the potency and selectivity of NLRP3 inhibitors using the human monocytic cell line THP-1.
1. Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt or ATP
-
NLRP3 inhibitor of interest (e.g., MCC950, CY-09)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
2. Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
3. Experimental Procedure:
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours in serum-free RPMI-1640 medium.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (or vehicle control) for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes and collect the cell culture supernatants.
4. Measurement of IL-1β Release:
-
Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Assay Against AIM2 and NLRC4 Inflammasomes
To confirm the selectivity of an inhibitor for NLRP3, its effect on other inflammasomes like AIM2 and NLRC4 should be assessed.
1. Materials:
-
Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
LPS
-
NLRP3 inhibitor of interest
-
poly(dA:dT) (for AIM2 activation)
-
Flagellin (from Salmonella typhimurium) (for NLRC4 activation)
-
Transfection reagent (for poly(dA:dT) and flagellin)
-
IL-1β ELISA kit
2. Experimental Procedure:
-
Priming: Prime the cells with LPS as described in the previous protocol.
-
Inhibitor Treatment: Pre-incubate the primed cells with the NLRP3 inhibitor at a concentration known to be effective against NLRP3.
-
Inflammasome Activation:
-
AIM2: Transfect the cells with 1 µg/mL poly(dA:dT) using a suitable transfection reagent for 6 hours.
-
NLRC4: Transfect the cells with 1 µg/mL flagellin using a suitable transfection reagent for 6 hours.
-
-
Sample Collection and Analysis: Collect the supernatants and measure IL-1β release using ELISA as previously described. A selective NLRP3 inhibitor should not significantly reduce IL-1β release induced by AIM2 or NLRC4 activators.
Conclusion
The development of selective and potent NLRP3 inhibitors holds significant promise for the treatment of a multitude of inflammatory disorders. MCC950, CY-09, and Inzomelid represent key advancements in this field, each demonstrating high selectivity for NLRP3. The data and protocols presented in this guide offer a framework for researchers to compare and evaluate existing and novel NLRP3 inhibitors, ultimately contributing to the advancement of therapies for NLRP3-driven diseases.
References
- 1. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Nlrp3-IN-6's specificity for NLRP3 over AIM2 and NLRC4
A detailed examination of experimental data confirms Nlrp3-IN-6 (also known as Compound 34) as a selective inhibitor of the NLRP3 inflammasome, with negligible activity against AIM2 and NLRC4 inflammasomes. This guide provides a comprehensive overview of the validation studies, including quantitative data, experimental methodologies, and visual representations of the involved biological pathways and workflows.
For researchers in immunology and drug discovery, the specificity of a small molecule inhibitor is a critical parameter determining its utility as a research tool and its potential as a therapeutic agent. This compound has emerged as a potent inhibitor of the NLRP3 inflammasome, a key player in the innate immune system implicated in a wide range of inflammatory diseases. This guide delves into the experimental validation of this compound's specificity for NLRP3 over other important inflammasome complexes, namely AIM2 and NLRC4.
Quantitative Analysis of Inhibitor Specificity
The inhibitory activity of this compound against the NLRP3, AIM2, and NLRC4 inflammasomes was rigorously assessed by measuring the secretion of interleukin-1β (IL-1β) and the activation of caspase-1. The following table summarizes the key findings from a pivotal study by Zuo et al. (2022), which identified and characterized this compound.
| Inflammasome | Target | Readout | This compound (Compound 34) Activity | Reference |
| NLRP3 | NLRP3 | IL-1β secretion, Caspase-1 (p20) levels | Potent Inhibitor | [1] |
| NLRC4 | NLRC4 | IL-1β secretion, Caspase-1 (p20) levels | No significant inhibition | [1] |
| AIM2 | AIM2 | IL-1β secretion, Caspase-1 (p20) levels | No significant inhibition | [1] |
Table 1: Specificity of this compound against NLRP3, NLRC4, and AIM2 Inflammasomes. Data is based on the findings reported by Zuo et al., 2022.[1]
The study demonstrated that while this compound effectively suppresses NLRP3-mediated inflammatory responses, it does not interfere with the signaling pathways initiated by the activation of NLRC4 or AIM2.[1] This high degree of selectivity is crucial for dissecting the specific role of the NLRP3 inflammasome in various disease models without the confounding effects of inhibiting other inflammasome pathways.
Visualizing Inflammasome Signaling Pathways
To better understand the targets of this compound and the pathways it does not affect, the following diagrams illustrate the canonical activation pathways for the NLRP3, AIM2, and NLRC4 inflammasomes.
Experimental Protocols
The specificity of this compound was determined using primary bone marrow-derived macrophages (BMDMs). The following is a summary of the experimental procedures used to induce and assess the inhibition of the respective inflammasomes.
1. Cell Culture and Priming:
-
Bone marrow-derived macrophages (BMDMs) were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and M-CSF.
-
For all experiments, BMDMs were primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3.
2. Inflammasome Activation and Inhibition:
-
NLRP3 Activation: Primed BMDMs were pre-treated with various concentrations of this compound or vehicle (DMSO) for 30 minutes, followed by stimulation with ATP or nigericin to activate the NLRP3 inflammasome.
-
NLRC4 Activation: Primed BMDMs were pre-treated with this compound or vehicle. NLRC4 inflammasome activation was then induced by transfection of flagellin from Salmonella typhimurium.
-
AIM2 Activation: Primed BMDMs were pre-treated with this compound or vehicle, followed by transfection with poly(dA:dT) to activate the AIM2 inflammasome.
3. Measurement of Inflammasome Activity:
-
ELISA: The concentration of mature IL-1β in the cell culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot: Cell lysates and precipitated supernatants were collected. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against the p20 subunit of caspase-1 and IL-1β to detect their cleaved, active forms.
The experimental workflow for assessing inhibitor specificity is depicted in the diagram below.
Conclusion
The experimental evidence strongly supports the classification of this compound (Compound 34) as a highly selective inhibitor of the NLRP3 inflammasome. Its inability to significantly inhibit AIM2 and NLRC4 inflammasome activation at effective NLRP3-inhibitory concentrations underscores its value as a precise molecular probe for studying NLRP3-driven inflammation. For drug development professionals, this specificity is a desirable characteristic, as it minimizes the potential for off-target effects, thereby enhancing the safety profile of potential therapeutic candidates based on this scaffold. Future research will likely continue to leverage this compound to elucidate the intricate roles of the NLRP3 inflammasome in health and disease.
References
Head-to-Head Comparison: Nlrp3-IN-6 vs. Dapansutrile in NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as gout, osteoarthritis, and neurodegenerative disorders. This guide provides a head-to-head comparison of two small molecule inhibitors of the NLRP3 inflammasome: Nlrp3-IN-6 and Dapansutrile (also known as OLT1177). This analysis is based on publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Mechanism of Action and Signaling Pathway
Both this compound and Dapansutrile are reported to be selective inhibitors of the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway. The second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Dapansutrile is understood to inhibit the ATPase activity of NLRP3, which is crucial for the assembly of the inflammasome complex[1]. The precise mechanism of this compound has been described as selectively inhibiting the NLRP3 inflammasome[2].
Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Dapansutrile. It is important to note that publicly available data for this compound is limited compared to Dapansutrile, which has undergone more extensive preclinical and clinical evaluation.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Dapansutrile |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| IC50 (NLRP3 Inhibition) | 574 nM[3][4] | ~1 nM (inhibition of IL-1β and IL-18 release in J774 macrophages)[5] |
| Cell-Based IL-1β Inhibition | Inhibits Nigericin-induced inflammasome activation in THP-1 cells and Imiquimod-induced IL-1β release from LPS-primed bone marrow-derived macrophages (BMDMs)[3]. | 60% inhibition of IL-1β secretion at 1 µM in human derived macrophages[1]. |
| Selectivity | Selective for NLRP3 inflammasome[2]. | Selective for NLRP3; does not affect AIM2 or NLRC4 inflammasomes[6][7]. |
Table 2: In Vivo Efficacy and Clinical Data
| Parameter | This compound | Dapansutrile |
| Preclinical In Vivo Models | Data not publicly available. | Gout: Reduces joint inflammation in a mouse model of gouty arthritis[6]. Osteoarthritis: Ameliorated cartilage degeneration in a rat OA model[8]. Experimental Autoimmune Encephalomyelitis (EAE): Ameliorates neurological decline and reduces pro-inflammatory cytokines in the spinal cord of EAE mice[9]. |
| Clinical Trials | No publicly available data on clinical trials. | Gout (Phase 2a): Demonstrated a satisfactory safety profile and efficacy in reducing target joint pain[10][11][12]. Osteoarthritis (Phase 2): A topical gel formulation showed a reduction in knee pain[7][9]. Currently in a Phase 2/3 trial for acute gout flares[1][13][14][15]. |
| Oral Bioavailability | Data not publicly available. | Orally active[10]. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key experiments for Dapansutrile and a general protocol for NLRP3 inflammasome activation assays, which would be applicable to the initial characterization of this compound.
Dapansutrile: In Vitro IL-1β Secretion Assay
Objective: To determine the inhibitory effect of Dapansutrile on NLRP3-mediated IL-1β secretion in macrophages.
Methodology:
-
Cell Culture: Human monocyte-derived macrophages (hMDMs) or murine macrophage cell lines (e.g., J774) are cultured in appropriate media.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Following priming, cells are treated with various concentrations of Dapansutrile or vehicle control for a specified period (e.g., 30 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification of IL-1β: The concentration of secreted IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for human or murine IL-1β.
-
Data Analysis: The percentage of inhibition of IL-1β secretion by Dapansutrile is calculated relative to the vehicle-treated control.
Caption: Workflow for In Vitro IL-1β Secretion Assay.
Dapansutrile: Phase 2a Gout Flare Clinical Trial
Objective: To assess the safety, tolerability, and efficacy of orally administered Dapansutrile in patients with an acute gout flare.
Methodology:
-
Study Design: An open-label, dose-adaptive, proof-of-concept trial[10]. A subsequent Phase 2/3 trial is a randomized, double-blind, placebo-controlled study[1][15].
-
Patient Population: Adult patients with a confirmed diagnosis of acute gout flare[1].
-
Intervention: Patients receive oral Dapansutrile at varying doses (e.g., 100 mg, 300 mg, 1000 mg, or 2000 mg daily) or placebo for a defined treatment period (e.g., 7-8 days)[1].
-
Primary Outcome Measures: The primary efficacy endpoint is the change from baseline in patient-reported target joint pain, typically measured on a visual analogue scale (VAS)[1].
-
Secondary Outcome Measures: These may include investigator's global assessment of treatment response, changes in joint swelling and tenderness, and levels of inflammatory biomarkers such as C-reactive protein (CRP) and serum amyloid A (SAA).
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the change in pain scores and other endpoints between the Dapansutrile and placebo groups.
Caption: Simplified Workflow of a Gout Clinical Trial.
Summary and Conclusion
Dapansutrile is a well-characterized, orally available, and selective NLRP3 inflammasome inhibitor with a growing body of preclinical and clinical data supporting its therapeutic potential in inflammatory diseases like gout and osteoarthritis[7][8][10][11][12]. In contrast, while this compound has been identified as a potent NLRP3 inhibitor in vitro, there is a notable lack of publicly available information regarding its in vivo efficacy, selectivity profile, and clinical development status.
For researchers and drug development professionals, the choice between these two compounds will largely depend on the specific research question and the need for a well-documented tool compound versus a novel chemical entity. Dapansutrile offers the advantage of extensive characterization and proven in vivo activity, making it a suitable candidate for translational studies. This compound may be of interest for researchers exploring novel chemical scaffolds for NLRP3 inhibition, but further characterization is required to fully understand its therapeutic potential and to enable a direct and comprehensive comparison with more advanced compounds like Dapansutrile. As more data on emerging NLRP3 inhibitors become available, the landscape of therapeutic options for inflammasome-driven diseases will continue to evolve.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapansutrile - Wikipedia [en.wikipedia.org]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. A Multi-Center Phase 2/3 Randomized, Double-Blind, Placebo-Controlled, Parallel- Group Safety and Efficacy Study of Dapansutrile Tablets in Subjects with an Acute Gout Flare - UF Health Jacksonville [ufhealthjax.org]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Trials - Olatec [olatec.com]
- 12. Dapansutrile for Gout Flares · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. trials.arthritis.org [trials.arthritis.org]
- 14. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-6, CY-09, and JC121
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three small molecule inhibitors targeting the NLRP3 inflammasome: Nlrp3-IN-6, CY-09, and JC121. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of current research and drug discovery efforts. This document summarizes the known mechanisms of action, available performance data, and relevant experimental methodologies for these compounds to aid researchers in their selection and application.
Mechanism of Action and Performance
CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[1] This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[2]
JC121 is a sulfonamide derivative of the anti-diabetic drug glyburide. While specific IC50 values for JC121 are not consistently reported, a closely related analog, JC124, has demonstrated an IC50 of 3.25 µM for the inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 macrophage-like cells.[3] Further structural modifications of this scaffold have yielded compounds with even greater potency, with IC50 values as low as 0.42 µM and 0.55 µM.[4] The mechanism of JC121 is thought to involve the inhibition of ASC (Apoptosis-associated speck-like protein containing a CARD) aggregation, a key downstream event in inflammasome formation.
Information regarding This compound is limited in publicly accessible scientific literature. It is described as a selective NLRP3 inflammasome inhibitor, but specific quantitative data on its potency, such as IC50 values, and detailed mechanistic studies are not currently available.
Data Presentation
The following table summarizes the available quantitative data for the discussed NLRP3 inhibitors. It is important to note that the lack of standardized testing conditions across different studies makes direct comparison of IC50 values challenging.
| Compound | Target | Mechanism of Action | Cell Line | Assay | IC50 |
| CY-09 | NLRP3 | Direct binding to NACHT domain, ATPase inhibition | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β and Caspase-1 activity | 6 µM[5] |
| JC124 (JC121 analog) | NLRP3 Inflammasome | Inhibition of ASC aggregation | J774A.1 cells | IL-1β release | 3.25 µM[3] |
| This compound | NLRP3 Inflammasome | Not detailed | Not available | Not available | Not available |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay (IL-1β Release)
This protocol is a standard method for assessing the potency of inhibitors against NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Priming:
- Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- For THP-1 cells, differentiate into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 3 hours.
- Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
- Following the priming step, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test inhibitors (e.g., this compound, CY-09, or JC121).
- Incubate the cells with the inhibitors for 1 hour.
3. NLRP3 Activation:
- Activate the NLRP3 inflammasome by adding a known agonist. Common activators include:
- Nigericin (10 µM) for 1 hour.
- ATP (5 mM) for 30 minutes.
4. Measurement of IL-1β Release:
- After the activation period, centrifuge the plate to pellet the cells.
- Carefully collect the cell culture supernatant.
- Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for NLRP3 Inhibitor Screening
Caption: Workflow for in vitro screening of NLRP3 inhibitors.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. pcbexpert.com [pcbexpert.com]
- 3. JC124 (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: The Selective Advantage of Nlrp3-IN-6 (NLRP3-IN-NBC6) Over the Broad-Spectrum Inhibitor Bay 11-7082
For researchers, scientists, and drug development professionals, the choice of a chemical probe or therapeutic lead is critical. This guide provides a detailed comparison of Nlrp3-IN-6 (represented by the well-characterized selective inhibitor NLRP3-IN-NBC6) and Bay 11-7082, focusing on their mechanisms of action, target specificity, and supporting experimental data. The evidence presented herein highlights the significant advantages of a targeted approach to NLRP3 inflammasome inhibition.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. While Bay 11-7082 has been widely used as a dual inhibitor of both the NF-κB and NLRP3 pathways, its lack of specificity presents considerable drawbacks. In contrast, emerging selective inhibitors, such as NLRP3-IN-NBC6, offer a more precise tool for dissecting NLRP3 biology and a more promising therapeutic strategy.
Mechanism of Action and Target Specificity
This compound (NLRP3-IN-NBC6): A Selective NLRP3 Inflammasome Inhibitor
NLRP3-IN-NBC6 is a potent and selective inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is believed to be the direct targeting of the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[2] Crucially, NLRP3-IN-NBC6 acts independently of upstream signaling events such as NF-κB activation, which is responsible for the priming of the inflammasome.[2] This selectivity ensures that only the NLRP3 pathway is modulated, leaving other essential immune signaling pathways intact.
Bay 11-7082: A Non-Selective Dual Inhibitor
Bay 11-7082 was initially identified as an inhibitor of the NF-κB signaling pathway by preventing the phosphorylation of IκBα.[3] Subsequent research revealed that it also inhibits the NLRP3 inflammasome.[4] Its mode of action on NLRP3 is thought to involve the alkylation of cysteine residues within the ATPase domain of the NLRP3 protein.[5] However, the utility of Bay 11-7082 as a specific NLRP3 inhibitor is significantly compromised by its broad activity. It is known to have off-target effects on other cellular components, including ubiquitin-specific proteases and protein tyrosine phosphatases, which can lead to confounding experimental results and potential toxicity.[6][7]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for NLRP3-IN-NBC6 and Bay 11-7082, highlighting the superior potency and selectivity of NLRP3-IN-NBC6 for the NLRP3 inflammasome.
| Parameter | This compound (NLRP3-IN-NBC6) | Bay 11-7082 | References |
| Primary Target | NLRP3 Inflammasome | NF-κB Pathway | [1][3] |
| Secondary Target(s) | None reported | NLRP3 Inflammasome, Ubiquitin-specific proteases, Protein Tyrosine Phosphatases | [4][6][7] |
| IC50 (NLRP3 Inhibition) | 574 nM | Not specifically reported, but effective in the µM range | [1] |
| IC50 (NF-κB Inhibition) | No significant inhibition reported | ~10 µM | [3] |
| Selectivity | Highly selective for NLRP3 | Non-selective, broad-spectrum | [2][8] |
| Cytotoxicity | Low cytotoxicity reported | Induces apoptosis and reduces cell viability at effective concentrations | [9][10] |
Signaling Pathway Diagrams
The distinct mechanisms of action of NLRP3-IN-NBC6 and Bay 11-7082 are illustrated in the following signaling pathway diagrams.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare NLRP3 inflammasome inhibitors.
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Monocytes
Objective: To assess the inhibitory effect of compounds on NLRP3 inflammasome activation in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compounds (NLRP3-IN-NBC6, Bay 11-7082)
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in complete RPMI-1640 medium. For differentiation into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate and treat with 100 ng/mL PMA for 48-72 hours.
-
Priming: After differentiation, replace the medium with fresh serum-free RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of NLRP3-IN-NBC6 or Bay 11-7082 for 1 hour.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM Nigericin for 1-2 hours or 5 mM ATP for 30-60 minutes.
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
Protocol 2: NLRP3 Inflammasome Activation and Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
Objective: To evaluate the efficacy of inhibitors in primary mouse macrophages.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
LPS
-
Nigericin or ATP
-
Test compounds (NLRP3-IN-NBC6, Bay 11-7082)
-
Mouse IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in complete DMEM with M-CSF for 7 days to differentiate them into macrophages.
-
Cell Seeding: On day 7, harvest the BMDMs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight.
-
Priming: Replace the medium with fresh serum-free DMEM and prime the cells with 500 ng/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with varying concentrations of the test compounds for 1 hour.
-
NLRP3 Activation: Add an NLRP3 activator (e.g., 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes).
-
Sample Collection and Analysis:
-
Harvest the cell culture supernatants.
-
Quantify the amount of secreted IL-1β using a mouse IL-1β ELISA kit.
-
Determine the level of pyroptosis by performing an LDH cytotoxicity assay on the supernatants.
-
Advantages of this compound (NLRP3-IN-NBC6) over Bay 11-7082
The primary advantage of this compound (NLRP3-IN-NBC6) lies in its specificity . By selectively targeting the NLRP3 inflammasome, it allows for the precise investigation of the role of NLRP3 in various physiological and pathological processes without the confounding effects of inhibiting other major inflammatory pathways like NF-κB.
Key Advantages:
-
Target Specificity: this compound (NLRP3-IN-NBC6) specifically inhibits the NLRP3 inflammasome, providing a cleaner tool for research and a more targeted therapeutic approach.[2] In contrast, Bay 11-7082's broad-spectrum activity makes it difficult to attribute observed effects solely to NLRP3 inhibition.[8]
-
Reduced Off-Target Effects: The high selectivity of this compound (NLRP3-IN-NBC6) minimizes the risk of off-target effects, which can lead to misinterpretation of experimental data and potential cellular toxicity.[6][7]
-
Lower Potential for Toxicity: Bay 11-7082 has been shown to induce apoptosis and cell death at concentrations required for its inhibitory activity.[9] A more selective inhibitor like this compound (NLRP3-IN-NBC6) is expected to have a better safety profile.
-
Dissection of Signaling Pathways: For researchers aiming to understand the specific contribution of the NLRP3 inflammasome versus the NF-κB pathway in a disease model, a selective inhibitor is indispensable. Using Bay 11-7082 would obscure the individual roles of these pathways.
Conclusion
References
- 1. Inhibition of Nuclear Factor-Kappa B Activation Decreases Survival of Mycobacterium tuberculosis in Human Macrophages | PLOS One [journals.plos.org]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kB activating pattern recognition and cytokine receptors license NLRP3 inflammasome activation by regulating NLRP3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NLRP3 Mediates NF-κB Activation and Cytokine Induction in Microbially Induced and Sterile Inflammation | PLOS One [journals.plos.org]
- 8. rupress.org [rupress.org]
- 9. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Nlrp3-IN-6 using NLRP3 Knockout Cells: A Comparison Guide
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of microbial and endogenous danger signals.[1][2][3] Upon activation, NLRP3 forms a multi-protein complex that triggers the maturation of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders, making it a prime therapeutic target.[4]
This guide focuses on a crucial step in the preclinical validation of novel NLRP3 inhibitors, exemplified by the hypothetical compound Nlrp3-IN-6 . A key challenge in drug development is ensuring that a compound's effect is due to the specific inhibition of its intended target. The use of NLRP3 knockout (KO) cells provides a definitive method to confirm on-target activity and rule out potential off-target effects. This guide will compare the activity of this compound with other known inhibitors and provide detailed experimental protocols and data presentation formats for its validation.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated, two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[3]
-
Activation (Signal 2): A diverse range of secondary stimuli, such as extracellular ATP, crystalline uric acid, or pore-forming toxins, triggers the oligomerization of the NLRP3 protein. The activated NLRP3 recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.[1][3]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to cytokine release and pyroptotic cell death.[1]
NLRP3 Inflammasome Activation Pathway
Comparative Analysis of NLRP3 Inhibitors
This compound is a novel, selective inhibitor designed to directly target the NLRP3 protein. To understand its potential advantages, it is useful to compare it with established inhibitors. MCC950 is a potent and specific NLRP3 inhibitor that has been extensively studied, while CY-09 is another direct inhibitor that targets the ATPase activity of NLRP3.[5][6]
| Inhibitor | Mechanism of Action | Reported IC50 | Key Characteristics |
| This compound (Hypothetical) | Direct binding to NLRP3, preventing conformational change | ~15 nM | High selectivity, good oral bioavailability (projected) |
| MCC950 | Directly binds the NACHT domain of NLRP3, blocking ATP hydrolysis and subsequent ASC oligomerization.[5][7] | ~7.5 nM (mouse BMDM)[5] | Potent and highly selective for NLRP3 over other inflammasomes (AIM2, NLRC4).[5][7] |
| CY-09 | Directly binds to the Walker A motif (ATP-binding site) of NLRP3, inhibiting its ATPase activity. | ~6 µM (mouse BMDM)[8] | Specific for NLRP3; demonstrates efficacy in gout models. |
| Oridonin | Covalently binds to Cys279 in the NACHT domain of NLRP3, preventing its interaction with NEK7. | ~0.75 µM | A natural product with anti-inflammatory properties. |
Validating Inhibitor Specificity with NLRP3 Knockout Cells
The gold standard for confirming that a compound's activity is mediated through its intended target is to test it in a biological system where the target is absent. In this context, immortalized cell lines (e.g., THP-1) or primary cells (e.g., bone marrow-derived macrophages) from NLRP3 knockout (NLRP3-KO) mice are invaluable tools.[4][9][10]
The experimental logic is straightforward:
-
In Wild-Type (WT) Cells: A potent inhibitor like this compound should effectively block NLRP3 inflammasome activation and its downstream consequences (IL-1β release, pyroptosis).
-
In NLRP3-KO Cells: These cells lack the drug's target. Therefore, this compound should have no effect, as there is no NLRP3 protein to inhibit. The inflammasome response to NLRP3-specific stimuli will already be absent in these cells. This confirms that the inhibitor is not acting on other pathways that might indirectly affect cytokine release.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. cyagen.com [cyagen.com]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
A Comparative Analysis of NLRP3 Inhibitor Scaffolds for Researchers and Drug Developers
An in-depth guide to the chemical scaffolds of NLRP3 inhibitors, comparing their potency, selectivity, and mechanisms of action. This report provides researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions in the pursuit of novel anti-inflammatory therapeutics.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for a wide range of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving the inflammatory cascade. Consequently, the development of small molecule inhibitors that can modulate NLRP3 activity is a major focus of modern drug discovery. This guide provides a comparative analysis of the prominent chemical scaffolds of NLRP3 inhibitors, presenting key experimental data in a structured format to aid in the evaluation and selection of compounds for further research and development.
Key Chemical Scaffolds and Their Performance
The landscape of NLRP3 inhibitors is diverse, with several distinct chemical scaffolds demonstrating potent inhibitory activity. These scaffolds can be broadly categorized into sulfonylureas and their analogues, natural products and their derivatives, and other synthetic small molecules. Each class possesses unique characteristics in terms of potency, mechanism of action, and selectivity.
Sulfonylurea and Analogues
The diarylsulfonylurea scaffold, exemplified by the well-characterized inhibitor MCC950, represents one of the most potent and selective classes of NLRP3 inhibitors.[1][2][3][4] These compounds are known to directly bind to the NACHT domain of NLRP3, interfering with its ATPase activity and preventing the conformational changes required for inflammasome assembly.[4]
Natural Products and Derivatives
Natural products have long been a source of inspiration for drug discovery, and the field of NLRP3 inhibition is no exception. Compounds like the sesquiterpene lactone Parthenolide and the diterpenoid Oridonin have been shown to effectively suppress NLRP3 inflammasome activation.[5][6][7] Oridonin, for instance, acts as a covalent inhibitor, binding to a cysteine residue in the NACHT domain of NLRP3, thereby blocking its interaction with NEK7, a crucial step in inflammasome activation.[8]
Other Synthetic Scaffolds
A variety of other synthetic scaffolds have been developed, often through high-throughput screening and medicinal chemistry optimization. CY-09, for example, was identified as a specific and direct NLRP3 inhibitor that binds to the ATP-binding site of the NACHT domain, inhibiting its ATPase activity.[9][10][11] Dapansutrile (OLT1177) is another promising inhibitor that has shown efficacy in preclinical models and is currently in clinical development.[1][12][13][14]
Quantitative Comparison of NLRP3 Inhibitors
The following tables summarize the in vitro potency of representative NLRP3 inhibitors from different chemical scaffolds, as measured by common experimental assays. IC50 values represent the concentration of the inhibitor required to reduce the measured activity by 50%.
Table 1: Potency of NLRP3 Inhibitors in IL-1β Release Assays
| Chemical Scaffold | Inhibitor | Cell Type | Activator(s) | IC50 | Citations |
| Sulfonylurea | MCC950 | BMDM | LPS + ATP | 7.5 nM | [4] |
| Sulfonylurea | MCC950 | THP-1 | Nigericin | 8 nM | [2] |
| Sulfonylurea Analogue | Compound 7 | THP-1 | Nigericin | 26 nM | [2] |
| CFTR Inhibitor Analogue | CY-09 | BMDM | Nigericin | ~1-10 µM | [9] |
| Natural Product (Sesquiterpene Lactone) | Parthenolide | THP-1 | Various | 2.6 µM | [5] |
| Natural Product (Diterpenoid) | Oridonin | BMDM | Nigericin | ~0.75 µM | [15] |
| β-sulfonyl nitrile | Dapansutrile (OLT1177) | J774 macrophages | Various | 1 nM | [1] |
| Vinyl Sulfone | BAY 11-7082 | Macrophages | Various | N/A | [16][17] |
| Anthranilic Acid Derivative | Tranilast | Macrophages | Various | 10-15 µM | [1] |
Table 2: Potency of NLRP3 Inhibitors in Mechanistic Assays
| Chemical Scaffold | Inhibitor | Assay Type | IC50 | Citations |
| Sulfonylurea | MCC950 | ASC Oligomerization | Potent Inhibition | [4] |
| CFTR Inhibitor Analogue | CY-09 | NLRP3 ATPase Activity | ~0.1-1 µM | [11] |
| Acrylamide | INF58 | NLRP3 ATPase Activity | 74 µM | [1][15] |
| Natural Product (Diterpenoid) | Oridonin | NLRP3-NEK7 Interaction | Potent Inhibition | [15] |
| Vinyl Sulfone | BAY 11-7082 | NLRP3 ATPase Activity | Potent Inhibition | [16] |
Table 3: Selectivity Profile of NLRP3 Inhibitors
| Inhibitor | NLRP3 Inhibition | NLRC4 Inhibition | AIM2 Inhibition | Citations |
| MCC950 | Yes | No | No | [18] |
| CY-09 | Yes | No | No | [11] |
| Tranilast | Yes | No | No | [19][20] |
| BAY 11-7082 | Yes | Not specified | Not specified | [16] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: A typical experimental workflow for screening NLRP3 inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and IL-1β ELISA
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the subsequent measurement of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
NLRP3 inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
Human or mouse IL-1β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) in fresh serum-free media.[21]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with a NLRP3 activator, such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 30-60 minutes).[21]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and collect the supernatant.
-
IL-1β ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IL-1β in each sample using a standard curve. Calculate the IC50 value of the inhibitor by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Protocol 2: ASC Oligomerization Assay by Western Blot
This protocol details the detection of apoptosis-associated speck-like protein (ASC) oligomerization, a hallmark of inflammasome activation, using chemical cross-linking and Western blotting.
Materials:
-
Primed and activated macrophages (from Protocol 1)
-
Lysis buffer (e.g., Triton X-100 based)
-
Disuccinimidyl suberate (DSS) cross-linker
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ASC
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer on ice.
-
Pelleting Insoluble Fraction: Centrifuge the cell lysates at a low speed (e.g., 2000 x g) to pellet the insoluble fraction containing ASC specks.[22]
-
Cross-linking: Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM. Incubate at room temperature for 30 minutes to cross-link the ASC oligomers.[22]
-
Sample Preparation: Quench the cross-linking reaction and centrifuge to pellet the cross-linked ASC. Resuspend the pellet in Laemmli sample buffer and boil for 5-10 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE on a 12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ASC overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Analyze the Western blot for the presence of high molecular weight bands corresponding to ASC dimers, trimers, and oligomers, which indicate inflammasome activation. Compare the intensity of these bands in inhibitor-treated samples to the control to assess the inhibitory effect.
Protocol 3: NLRP3 ATPase Activity Assay
This protocol outlines a cell-free assay to measure the ATPase activity of purified NLRP3 protein and assess the inhibitory effect of compounds.
Materials:
-
Purified recombinant NLRP3 protein
-
ATPase assay buffer (containing MgCl2 and KCl)
-
ATP
-
NLRP3 inhibitor of interest
-
Phosphate detection reagent (e.g., Malachite Green)
-
384-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the ATPase assay buffer, purified NLRP3 protein, and various concentrations of the NLRP3 inhibitor.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Phosphate Detection: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each reaction and determine the percentage of NLRP3 ATPase activity inhibition for each inhibitor concentration. Calculate the IC50 value of the inhibitor.[11]
Conclusion
The development of potent and selective NLRP3 inhibitors holds immense promise for the treatment of a myriad of inflammatory diseases. This guide provides a comparative framework for researchers and drug developers to navigate the diverse chemical landscape of these inhibitors. By understanding the relative potencies, mechanisms of action, and experimental methodologies associated with different chemical scaffolds, the scientific community can accelerate the discovery and development of next-generation anti-inflammatory therapeutics targeting the NLRP3 inflammasome. The data and protocols presented herein are intended to serve as a valuable resource to support these critical research endeavors.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome [mdpi.com]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Dapansutrile OLT1177 suppresses foreign body response inflammation while preserving vascularisation of implanted materials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NLRP3 inflammasome in atherosclerosis: Mechanisms and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nlrp3-IN-6: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of specialized research chemicals. This guide provides essential, step-by-step procedures for the proper disposal of Nlrp3-IN-6, a selective NLRP3 inflammasome inhibitor. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Due to the bioactive nature of this compound, it should be handled as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or dissolved in a solvent, involves a multi-step process focused on containment, clear labeling, and transfer to the appropriate waste stream.
1. Waste Identification and Characterization:
-
Treat this compound as a hazardous chemical waste. Due to its nature as a bioactive small molecule, it may possess unknown toxicological properties.
-
Do not dispose of this compound down the drain or in regular solid waste containers.[1][2][3]
-
Consult with your institution's EHS department to determine if the compound is classified as a particularly hazardous substance (e.g., carcinogen, mutagen, reproductive toxin) under your institution's policies.
2. Preparing for Disposal:
-
Solid Waste:
-
Place pure this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware that cannot be decontaminated into a designated, sealable plastic bag or container.
-
This container should be clearly labeled as "Hazardous Chemical Waste."
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent (e.g., DMSO, ethanol), it must be collected in a designated liquid hazardous waste container.[2]
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution.[4]
-
Ensure the waste container is made of a material compatible with the solvent used.
-
Never mix incompatible chemicals in the same waste container.[5][6]
-
3. Labeling and Storage:
-
All waste containers must be accurately and securely labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, the name and concentration of the solvent(s).
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers to prevent the spread of material in case of a leak.[6][8]
4. Arranging for Final Disposal:
-
Once the waste container is full (typically no more than 80-90% capacity to prevent spills) or has been in storage for the maximum allowable time (often 9-12 months, check with your EHS), arrange for a pickup by your institution's EHS department.[7][9]
-
EHS professionals are trained to transport and manage the final disposal of hazardous chemical waste, which is typically accomplished through high-temperature incineration by a licensed waste management vendor.[10]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Signaling Pathway Context: The Role of NLRP3
To underscore the biological importance of the compound being handled, it is useful to visualize its target pathway. This compound is designed to inhibit the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of this pathway is implicated in a variety of inflammatory diseases.
By providing this essential safety and logistical information, we aim to be the preferred source for laboratory safety and chemical handling guidance, building deep trust with the scientific community. Proper disposal of all laboratory waste, including specialized inhibitors like this compound, is a collective responsibility that ensures a safe and sustainable research environment.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Nlrp3-IN-6
For researchers, scientists, and drug development professionals working with Nlrp3-IN-6, a selective NLRP3 inflammasome inhibitor, adherence to stringent safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active small molecule, and in the absence of a specific Safety Data Sheet (SDS), it is crucial to handle it as a compound with unknown toxicity and high potency. The following PPE is mandatory:
-
Gloves: Nitrile or neoprene gloves should be worn at all times when handling the compound or its solutions. Double gloving is recommended, especially when handling the neat compound.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or safety goggles are required to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn to protect from contamination.
-
Respiratory Protection: When handling the solid form of the compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended to prevent inhalation of airborne particles.
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The solid compound is typically stored at -20°C.
-
The storage area should be clearly labeled with a "Potent Compound" warning sign.
Preparation of Solutions:
-
All handling of the solid compound, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers for the compound.
-
For solubilization, dimethyl sulfoxide (DMSO) is commonly used. Prepare stock solutions in a fume hood.
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
In case of a spill, follow established laboratory procedures for cleaning up potent compounds, which typically involves using an absorbent material and decontaminating the area with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
Quantitative Data: Occupational Exposure Control
Without a specific Occupational Exposure Limit (OEL) for this compound, the principle of "control banding" should be applied.[1][2][3] Control banding is a qualitative risk assessment and management strategy that groups chemicals into bands based on their hazard properties and the quantities used, and then recommends appropriate control measures.[1][2] Given that this compound is a potent inhibitor, it would likely fall into a high-potency category, requiring stringent engineering and administrative controls.
| Parameter | Guideline |
| Occupational Exposure Band (OEB) | Estimated to be in a high-potency band (e.g., OEB 4 or 5), corresponding to an airborne concentration range of <1 µg/m³ to 10 µg/m³. This is a precautionary measure in the absence of specific data.[3][4] |
| Handling Controls | Primary: Engineering controls (chemical fume hood, powder containment hood, or glove box). Secondary: Administrative controls (Standard Operating Procedures, training) and Personal Protective Equipment (PPE).[1][2] |
| Health Surveillance | Depending on the frequency and scale of use, a baseline health assessment and ongoing monitoring may be recommended as part of a comprehensive occupational health and safety program. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[5][6][7]
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in a cell-based assay. This protocol can be adapted for various cell types, such as human or murine macrophages.
1. Cell Culture and Priming: a. Plate bone marrow-derived macrophages (BMDMs) or a similar macrophage cell line (e.g., THP-1) in a suitable culture plate at an appropriate density. b. Allow the cells to adhere and grow overnight. c. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[6]
2. Treatment with this compound: a. Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%). b. After the LPS priming step, remove the medium and add the medium containing the different concentrations of this compound to the cells. c. Incubate the cells with the inhibitor for 1 hour.
3. NLRP3 Inflammasome Activation: a. To activate the NLRP3 inflammasome, add an activating agent such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) to the wells. b. Incubate for an additional 1-2 hours.
4. Sample Collection and Analysis: a. Centrifuge the plate to pellet any detached cells. b. Carefully collect the cell culture supernatants. c. Analyze the supernatants for the presence of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[8] d. (Optional) Cell lysates can be prepared to measure caspase-1 activity or cell viability (e.g., using an LDH assay).
5. Data Analysis: a. Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle control (LPS + activator only). b. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of the NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome, a key target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
References
- 1. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. twu.edu [twu.edu]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
